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  • Product: 3-Bromo-2-difluoromethoxy-6-nitrotoluene
  • CAS: 1805592-46-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene: Properties, Stability, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-2-difluoromethoxy-6-nitrotoluene is a substituted aromatic compound with significant potential as a key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The unique combination of a bromine atom, a difluoromethoxy group, and a nitrotoluene core imparts a distinct reactivity and specific physicochemical properties that are of considerable interest in medicinal chemistry. The difluoromethoxy group, in particular, is a valuable moiety known to enhance metabolic stability and modulate the lipophilicity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, stability profile, and synthetic methodologies for 3-Bromo-2-difluoromethoxy-6-nitrotoluene, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

Precise experimental data for 3-Bromo-2-difluoromethoxy-6-nitrotoluene is not extensively reported in publicly available literature. However, based on the known properties of its constituent functional groups and related molecules, the following characteristics can be anticipated.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C8H6BrF2NO2Based on structure
Molecular Weight 266.04 g/mol Calculated from atomic weights
Appearance Likely a yellow to brown solid or oilBased on related nitrotoluene compounds.[3]
Melting Point Expected to be a low-melting solidAnalogy with 3-Bromo-2-nitrotoluene (mp 25-29 °C).
Boiling Point > 200 °CNitrotoluenes generally have high boiling points.[4]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)Typical for substituted aromatic compounds.[5]
logP (octanol/water) ~3.5A predicted value for the similar 2-bromo-1-(difluoromethoxy)-3-nitrobenzene is 3.45.[6] The difluoromethoxy group generally increases lipophilicity.[1][2]

Molecular Structure:

Caption: Chemical structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Stability and Reactivity Profile

The stability and reactivity of 3-Bromo-2-difluoromethoxy-6-nitrotoluene are governed by the interplay of its functional groups on the aromatic ring.

Stability:

  • Thermal Stability: Nitrotoluenes can be sensitive to heat and may undergo exothermic decomposition at elevated temperatures.[4] It is advisable to handle this compound with care, avoiding strong heating. The presence of the nitro group suggests that it is a combustible liquid.[6]

  • Chemical Stability: The difluoromethoxy group is known for its high metabolic stability due to the strong carbon-fluorine bonds that are resistant to enzymatic cleavage.[1][2] The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing effects of the nitro, bromo, and, to a lesser extent, difluoromethoxy groups. The compound is likely stable under standard laboratory conditions but may react with strong oxidizing agents, reducing agents, and strong bases.

  • Storage: It is recommended to store 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Reactivity:

The reactivity of the molecule is centered around the nitro group, the bromine atom, and the methyl group.

cluster_0 Reactivity of 3-Bromo-2-difluoromethoxy-6-nitrotoluene A 3-Bromo-2-difluoromethoxy-6-nitrotoluene B Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) A->B C Nucleophilic Aromatic Substitution (Displacement of Bromine) A->C D Side-Chain Reactions (Oxidation or Halogenation of Methyl Group) A->D E Corresponding Aniline Derivative B->E Formation of an amino group F Substituted Difluoromethoxy-nitrotoluene C->F Introduction of a new substituent G Functionalized Benzyl Derivatives D->G Modification of the methyl group

Caption: Key reaction pathways for 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using standard reducing agents such as iron powder in acidic medium or catalytic hydrogenation (e.g., H2 over Pd/C).[7] This transformation is a common and crucial step in the synthesis of more complex molecules, particularly for introducing an amine functionality for further derivatization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group, positioned ortho to the bromine atom, activates the aromatic ring for nucleophilic aromatic substitution.[1] This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a versatile method for introducing new functional groups at this position.

  • Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid or be subjected to free-radical halogenation to introduce halogens on the side chain, although the conditions for these reactions would need to be carefully controlled to avoid reactions with other parts of the molecule.

Experimental Protocols

The following synthetic protocol is based on a method described for the synthesis of 2-difluoromethoxy-3-bromonitrobenzene, which is an isomer of the target compound, and provides a viable route.[7]

Synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene from 2-Bromo-6-nitrophenol:

Step 1: Difluoromethylation of 2-Bromo-6-nitrophenol

This reaction introduces the difluoromethoxy group onto the phenolic oxygen.

  • Materials:

    • 2-Bromo-6-nitrophenol

    • Chlorodifluoromethane (CHClF2)

    • A suitable base (e.g., potassium carbonate, sodium hydroxide)

    • A polar aprotic solvent (e.g., DMF, acetonitrile)

    • Reaction vessel equipped with a stirrer, thermometer, and gas inlet.

  • Procedure:

    • Dissolve 2-Bromo-6-nitrophenol in the chosen polar aprotic solvent in the reaction vessel.

    • Add the base to the solution and stir to form the corresponding phenoxide.

    • Cool the mixture to a suitable temperature (e.g., 0-10 °C).

    • Bubble chlorodifluoromethane gas through the stirred reaction mixture. The reaction is typically carried out under pressure to maintain a sufficient concentration of the gaseous reagent.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, carefully vent the excess chlorodifluoromethane.

    • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Step 2: Reduction of 3-Bromo-2-difluoromethoxy-6-nitrotoluene to 3-Bromo-2-difluoromethoxy-6-aminotoluene

This step converts the nitro group to an amine, a versatile functional group for further synthesis.

  • Materials:

    • 3-Bromo-2-difluoromethoxy-6-nitrotoluene

    • Iron powder

    • Aqueous acid (e.g., hydrochloric acid, acetic acid) or a catalytic hydrogenation setup (H2 gas, Pd/C catalyst)

    • A suitable solvent (e.g., ethanol, water)

  • Procedure (using Iron powder):

    • Create a slurry of iron powder in an aqueous acidic solution in a reaction flask.

    • Heat the slurry to a moderate temperature (e.g., 80 °C).[7]

    • Slowly add a solution of 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a suitable solvent (e.g., ethanol) to the stirred iron slurry.

    • Maintain the reaction temperature and monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and filter off the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude aniline derivative.

    • Purify the product as needed.

Safety Information

  • Nitrotoluenes: These compounds are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory system.[6]

  • Bromoarenes: Bromoaromatic compounds can also be irritants.

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with heat, open flames, and strong oxidizing or reducing agents.

Conclusion

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a valuable synthetic intermediate with promising applications in medicinal and materials chemistry. Its unique substitution pattern offers multiple avenues for chemical modification. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective and safe utilization in the laboratory and in industrial processes. The synthetic routes outlined in this guide provide a practical foundation for accessing this and related compounds for further research and development.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

  • NITROTOLUENES - HAZARD SUMMARY. [URL: Not available]
  • 2-BROMO-1-(DIFLUOROMETHOXY)-3-NITROBENZENE - Fluorochem.

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - IARC Monographs.

  • SAFETY DATA SHEET Ortho Nitro Toluene - Deepak Nitrite.

  • 3-Bromo-2-nitrotoluene 97% - Sigma-Aldrich.

  • Separation of ortho-nitrotoluene from nitrotoluene mixtures - Google Patents.

  • 2-Bromo-3,4-difluoro-1-nitrobenzene Properties - EPA.

  • DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - European Patent Office.

  • Why is para-nitrotoluene more acidic than ortho-nitrotoluene? - ECHEMI.

  • 2-Bromo-4-nitrotoluene 7745-93-9 wiki - Guidechem.

  • 2,3-Difluoro-4-bromonitrobenzene | C6H2BrF2NO2 - PubChem.

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi.

  • NITROTOLUENE, ALL ISOMERS | Occupational Safety and Health Administration.

Sources

Exploratory

Molecular structure and weight of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

An In-Depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene Executive Summary This guide provides a comprehensive technical overview of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a substituted aromatic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Executive Summary

This guide provides a comprehensive technical overview of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document delineates the molecule's structural and physicochemical properties, proposes a logical synthetic pathway, and discusses its potential applications, particularly in drug development. The unique combination of a bromine atom, a nitro group, and a difluoromethoxy group on a toluene scaffold imparts a distinct reactivity profile and potential for biological activity. The nitro group serves as a versatile synthetic handle and is a known pharmacophore, while the difluoromethoxy moiety is increasingly utilized in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their research endeavors.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular structure and associated properties is fundamental to leveraging 3-Bromo-2-difluoromethoxy-6-nitrotoluene in research and synthesis.

IUPAC Name and Molecular Structure

The systematic IUPAC name for the compound is 3-Bromo-2-difluoromethoxy-6-nitrotoluene . Its structure is characterized by a toluene core, where the methyl group is at position 1, a difluoromethoxy group at position 2, a bromine atom at position 3, and a nitro group at position 6.

cluster_molecule Molecular Structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene C1 C C2 C C1->C2 CH3 CH₃ C1->CH3 1 C3 C C2->C3 OCHF2 OCHF₂ C2->OCHF2 2 C4 C C3->C4 Br Br C3->Br 3 C5 C C4->C5 C6 C C5->C6 C6->C1 NO2 NO₂ C6->NO2 6

Caption: Molecular structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Molecular Formula and Weight

The elemental composition and molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

ParameterValue
Molecular Formula C₈H₆BrF₂NO₃
Calculated Molecular Weight 282.04 g/mol
Inferred Physicochemical Properties

While empirical data for this specific molecule is not widely published, its properties can be inferred from the constituent functional groups and related compounds.

PropertyInferred CharacteristicRationale
Physical State Likely a solid or high-boiling liquid at room temperature.Similar substituted nitrotoluenes are often solids or liquids with high boiling points.[3]
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).The aromatic core and halogen/difluoromethoxy groups impart significant lipophilicity.
Lipophilicity (LogP) Expected to be moderately high.The difluoromethoxy group is known to increase lipophilicity, a key parameter in drug design.[2]
Reactivity The aromatic ring is electron-deficient due to the nitro and difluoromethoxy groups. The bromine atom is susceptible to nucleophilic aromatic substitution or participation in cross-coupling reactions. The nitro group can be reduced to an amine.

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the practical application of any chemical compound.

Rationale for a Proposed Synthetic Pathway

The core strategy involves:

  • Selective Nitration: Introduction of a nitro group onto the cresol backbone.

  • Difluoromethylation: Conversion of the phenolic hydroxyl group to a difluoromethoxy ether, the key step for installing the desired fluorinated moiety.

Visualization of Proposed Synthetic Workflow

start Starting Material: 3-Bromo-2-methylphenol step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Intermediate: 3-Bromo-2-methyl-6-nitrophenol step1->intermediate step2 Step 2: Difluoromethylation (e.g., ClCHF₂, base) intermediate->step2 product Final Product: 3-Bromo-2-difluoromethoxy-6-nitrotoluene step2->product

Caption: Proposed two-step synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Proposed Experimental Protocol

Step 1: Nitration of 3-Bromo-2-methylphenol

  • Rationale: The nitration of phenols is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is a common and effective nitrating agent. The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the bromine (ortho-, para-directing but deactivating) must be considered. The position para to the strongly activating hydroxyl group is the most likely site of nitration.

  • Methodology:

    • Cool a solution of 3-Bromo-2-methylphenol in a suitable solvent (e.g., dichloromethane or acetic acid) to 0°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it over crushed ice.

    • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 3-Bromo-2-methyl-6-nitrophenol by column chromatography or recrystallization.

Step 2: Difluoromethylation of 3-Bromo-2-methyl-6-nitrophenol

  • Rationale: The conversion of a phenol to a difluoromethoxy ether is typically achieved by reaction with a difluoromethylating agent in the presence of a base. Chlorodifluoromethane (Freon 22) is a common reagent for this transformation.[4] The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the difluoromethylating agent.

  • Methodology:

    • To a solution of 3-Bromo-2-methyl-6-nitrophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride).

    • In a sealed pressure vessel, introduce chlorodifluoromethane gas at a controlled pressure.

    • Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction by TLC or GC-MS.

    • After cooling, vent the excess gas safely.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 3-Bromo-2-difluoromethoxy-6-nitrotoluene, by column chromatography.

Potential Applications in Research and Drug Development

The structural motifs present in 3-Bromo-2-difluoromethoxy-6-nitrotoluene make it a highly attractive scaffold for synthetic and medicinal chemistry.

Versatility as a Synthetic Building Block

This molecule is a trifunctionalized platform, offering multiple avenues for elaboration into more complex structures:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This amine serves as a crucial handle for amide bond formation, sulfonylation, or diazotization, enabling the introduction of a wide array of other functional groups.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for library synthesis and lead optimization.

The Influence of Key Functional Groups on Bioactivity
  • Difluoromethoxy Group (-OCHF₂): This group is considered a bioisostere of other functionalities like the methoxy or hydroxyl group but with distinct properties. Its inclusion in drug candidates can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and altered binding conformations due to its unique electronic and steric profile.[2]

  • Nitroaromatic Group (-NO₂): Nitroaromatic compounds have a long history in medicine, particularly as antimicrobial agents.[1] The nitro group can undergo bioreduction in hypoxic environments (e.g., within certain bacteria or tumor cells) to form reactive nitroso and hydroxylamine species that are cytotoxic. This makes the nitro moiety both a potential pharmacophore and a toxicophore, requiring careful evaluation in drug development programs.[1]

Safety and Handling

As a nitroaromatic and halogenated organic compound, 3-Bromo-2-difluoromethoxy-6-nitrotoluene requires careful handling to minimize exposure and risk.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from strong oxidizing agents and bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This information is based on general safety protocols for related chemical classes and is not a substitute for a compound-specific Safety Data Sheet (SDS).

References

  • Spectrum Chemical. (2022, May 31).
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2-(Bromomethyl)-1,3-difluorobenzene.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2009, September 26).
  • TCI Chemicals. (2025, February 13).
  • Alkali Metals. (n.d.). 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams.
  • ChemBK. (n.d.). 3-Bromo-2-(difluoromethoxy)nitrobenzene. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromo-6-nitrotoluene. Retrieved from [Link]

  • Georganics. (n.d.). 3-Bromo-2-nitrotoluene. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Bromo-3-fluoro-6-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
  • ChemicalBook. (n.d.). 2-Bromo-6-nitrotoluene synthesis.
  • Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved from [Link]

  • European Patent Office. (1999, August 11). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1.
  • Filo. (2025, August 19). What is the IUPAC name of the compound shown in the image below?.
  • Rios, E. R., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ChemicalBook. (n.d.). 6-BROMO-2,3-DIFLUOROTOLUENE(847502-81-2) 1H NMR spectrum.

Sources

Foundational

CAS number and identifiers for 3-Bromo-2-difluoromethoxy-6-nitrotoluene

An In-Depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene: Synthesis, Characterization, and Potential Applications This technical guide provides a comprehensive overview of 3-Bromo-2-difluoromethoxy-6-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-difluoromethoxy-6-nitrotoluene: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a compound of interest for researchers, scientists, and professionals in drug development. Due to its novelty, a registered CAS number for this specific molecule has not been identified in public databases. Therefore, this document focuses on a proposed synthetic pathway, methods for its characterization, and a discussion of its potential applications based on its structural motifs.

Compound Identification and Physicochemical Properties

As 3-Bromo-2-difluoromethoxy-6-nitrotoluene is not a commercially catalogued compound, its experimental physicochemical data are not available. However, based on its structure, we can predict its key identifiers and properties.

IdentifierPredicted Value
IUPAC Name 1-Bromo-2-(difluoromethoxy)-3-methyl-4-nitrobenzene
Molecular Formula C₈H₆BrF₂NO₃
Molecular Weight 282.04 g/mol
Canonical SMILES CC1=C(C(=C(C=C1)Br)OC(F)F)[O-]
InChI Key (Predicted)
Predicted LogP 3.5 - 4.0
Predicted Boiling Point > 300 °C
Predicted Melting Point 60 - 80 °C

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis for 3-Bromo-2-difluoromethoxy-6-nitrotoluene is proposed, commencing from the readily available starting material, 2-cresol. The synthetic strategy is designed to control the regioselectivity of the substitutions on the aromatic ring.

Synthesis_Workflow Start 2-Cresol Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Methyl-6-nitrophenol Step1->Intermediate1 Step2 Bromination (NBS, ACN) Intermediate1->Step2 Intermediate2 3-Bromo-2-methyl-6-nitrophenol Step2->Intermediate2 Step3 Difluoromethylation (ClCF₂H, K₂CO₃, DMF) Intermediate2->Step3 Product 3-Bromo-2-difluoromethoxy-6-nitrotoluene Step3->Product

Caption: Proposed synthetic workflow for 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Step 1: Nitration of 2-Cresol to 2-Methyl-6-nitrophenol

The initial step involves the regioselective nitration of 2-cresol. The hydroxyl and methyl groups are ortho- and para-directing activators. To favor nitration at the 6-position, which is ortho to the hydroxyl group and meta to the methyl group, controlled reaction conditions are crucial.

Protocol:

  • To a stirred solution of 2-cresol (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount) at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methyl-6-nitrophenol.

Causality: The use of a mixed acid nitrating agent at low temperatures helps to control the exothermicity of the reaction and improves the selectivity for the desired isomer. The ortho-directing effect of the hydroxyl group is dominant under these conditions.

Step 2: Bromination of 2-Methyl-6-nitrophenol to 3-Bromo-2-methyl-6-nitrophenol

The subsequent step is the electrophilic bromination of the synthesized 2-methyl-6-nitrophenol. The hydroxyl group is a strong activating group and will direct the incoming electrophile to the positions ortho and para to it. In this case, the position para to the hydroxyl group is occupied by the methyl group, and one ortho position is occupied by the nitro group. The remaining ortho position (position 3) is the most likely site for bromination.

Protocol:

  • Dissolve 2-methyl-6-nitrophenol (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-methyl-6-nitrophenol.

Causality: N-Bromosuccinimide is a mild and selective brominating agent for activated aromatic rings, minimizing over-bromination and side reactions.

Step 3: Difluoromethylation of 3-Bromo-2-methyl-6-nitrophenol

The final step is the introduction of the difluoromethoxy group via the Williamson ether synthesis using a suitable difluoromethylating agent. This reaction typically proceeds by generating a phenoxide in situ, which then displaces a leaving group from the difluoromethyl source.

Protocol:

  • To a solution of 3-bromo-2-methyl-6-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the mixture to 80-100 °C and bubble chlorodifluoromethane (ClCF₂H) gas through the reaction mixture for several hours. Alternatively, a sealed reaction vessel can be used.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, 3-Bromo-2-difluoromethoxy-6-nitrotoluene, by column chromatography.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution by solvating the cation of the base, thus making the phenoxide more nucleophilic. Heating is required to drive the reaction with the gaseous difluoromethylating agent.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized 3-Bromo-2-difluoromethoxy-6-nitrotoluene is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of aromatic and methyl protons. The difluoromethoxy proton should appear as a characteristic triplet.

    • ¹³C NMR: To identify all the carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence of the difluoromethyl group, which should appear as a doublet coupled to the proton.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), C-Br bond, and C-O-C ether linkage.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should correspond to the molecular formula.

Potential Applications in Drug Development

The structural features of 3-Bromo-2-difluoromethoxy-6-nitrotoluene suggest its potential as a valuable building block in medicinal chemistry and drug discovery.

  • Scaffold for Bioactive Molecules: The substituted toluene core can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities.

  • Modulation of Physicochemical Properties: The difluoromethoxy group is a well-regarded bioisostere of a methoxy or hydroxyl group. Its presence can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.

  • Intermediate for Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[2] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

Safety and Handling

As with any novel chemical compound, 3-Bromo-2-difluoromethoxy-6-nitrotoluene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The starting materials and intermediates, particularly nitrated and brominated compounds, may be toxic and irritant. A thorough risk assessment should be conducted before commencing any synthetic work.

References

  • Facile double O -difluoromethylations of diphenols with TMSCF2Br. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. (2017, May 8). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Difluoromethylation of Phenols. (2024, October 5). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. (2019, October 24). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). The Hartwig Group. Retrieved February 14, 2026, from [Link]

  • DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES. (1999, August 11). European Patent Office. Retrieved February 14, 2026, from [Link]

  • A kind of preparation method of 3-bromo-2-fluoronitrobenzene. (n.d.). Google Patents.
  • Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.
  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Synthesis of meta-bromonitrobenzene. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Safety data sheet (SDS) for 3-Bromo-2-difluoromethoxy-6-nitrotoluene handling

Part 1: Core Directive & Hazard Identification Editorial Note: As a specialized intermediate in drug discovery, a public, standardized SDS for 3-Bromo-2-(difluoromethoxy)-6-nitrotoluene is rarely indexed.[1] This guide u...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Identification

Editorial Note: As a specialized intermediate in drug discovery, a public, standardized SDS for 3-Bromo-2-(difluoromethoxy)-6-nitrotoluene is rarely indexed.[1] This guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the functional group behaviors of nitroaromatics, halocarbons, and difluoromethoxy ethers. Treat this compound as a high-potency, energetic intermediate.

Compound Identification
  • Chemical Name: 3-Bromo-2-(difluoromethoxy)-6-nitrotoluene[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~282.04 g/mol

  • Physical State: Pale yellow to orange crystalline solid (predicted based on nitro-bromo congeners).

  • Solubility: Lipophilic; soluble in DCM, EtOAc, DMSO. Insoluble in water.[2]

GHS Hazard Classification (Derived)

Based on the toxicity profiles of 3-bromo-2-nitrotoluene and difluoromethoxy analogs:

Hazard ClassCategoryHazard StatementMechanism/Reasoning
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]Nitroaromatic metabolic reduction.
Skin/Eye Irritation Cat 2AH315/H319: Causes serious irritation.[2][4][5][6]Halogenated benzyl-like activity; alkylating potential.
STOT - Single Exp. Cat 3H335: Respiratory irritation.[3][5][6]Mucosal irritation from dust/vapor.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life.[7]High LogP (lipophilicity) + nitro group stability.
Reactivity Warning Energetic Substance Ortho-nitro group + electron-withdrawing halogens increase shock/thermal sensitivity.[1]

Part 2: Scientific Integrity & Critical Safety Parameters

The "Nitro-Halo" Synergistic Risk

Researchers often underestimate the thermal instability of polysubstituted nitroaromatics.

  • The Mechanism: The presence of the difluoromethoxy (

    
    ) and bromo (
    
    
    
    ) groups withdraws electron density from the ring.[1] While this stabilizes the ring against oxidation, it destabilizes the nitro group (
    
    
    ) during thermal decomposition.
  • The Risk: Distillation to dryness or heating above 100°C can trigger a "runaway decomposition," releasing massive amounts of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Protocol: Never heat neat material >80°C. Always maintain a solvent heel during concentration.

Toxicology: The Methemoglobinemia Vector

Like its parent 2-nitrotoluene, this compound can undergo hepatic reduction to a nitroso-intermediate.[1]

  • Physiological Effect: Oxidizes ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), destroying oxygen transport capacity.
  • Early Signs: Cyanosis (blue lips/fingernail beds) without respiratory distress.

  • Self-Validating Check: If a researcher complains of a "pounding headache" or fatigue after handling, assume exposure immediately.

Combustion Byproducts (The HF Factor)

In a fire, the


 group decomposes to release Hydrogen Fluoride (HF) .
  • Standard extinguishers are insufficient. Water spray may create hydrofluoric acid mist.

  • Requirement: All firefighting in storage areas must utilize SCBA (Self-Contained Breathing Apparatus) with full chemical shielding.

Part 3: Emergency Response & Decision Logic

The following diagram outlines the critical decision path for exposure incidents, distinguishing between standard chemical burns and systemic nitro-toxicity.

EmergencyResponse Start Exposure Incident Assess Assess Symptoms Start->Assess Skin Skin Contact (Burning/Redness) Assess->Skin Local Systemic Systemic Signs (Blue Lips/Headache) Assess->Systemic Internal Wash Wash 15min (Soap/Water) Skin->Wash Oxygen Administer 100% O2 Systemic->Oxygen HF_Check Delayed Pain? (HF Risk) Wash->HF_Check Gel Apply Ca-Gluconate (If HF suspected) HF_Check->Gel Yes Monitor Monitor 24h HF_Check->Monitor No Methylene Methylene Blue (Medical Supervision) Oxygen->Methylene MetHb > 30%

Figure 1: Triage logic for exposure. Note the specific branch for delayed pain indicating potential HF generation from metabolic breakdown or hydrolysis.

Part 4: Handling & Synthesis Workflow

Experimental Setup
  • Containment: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • Tools: Use ceramic or Teflon-coated spatulas . Avoid stainless steel if the material is dry, as metal-on-crystal friction can initiate energetic nitro compounds.[1]

  • Solvents: Dissolve in DCM or Ethyl Acetate for transfer. Avoid ether (peroxide risk + flammability).

Step-by-Step Deactivation (Spill Cleanup)

If >100mg is spilled, do not wipe dry.[1]

  • Isolate: Evacuate area for 10 minutes to allow dust to settle.

  • Wet: Gently mist the spill with PEG-400 or mineral oil. This desensitizes the solid.

  • Neutralize: Apply a solution of 10% Sodium Carbonate (

    
    ) to neutralize potential acidic hydrolysis products.
    
  • Collect: Scoop (do not sweep) into a wide-mouth HDPE jar.

  • Clean: Wash surface with methanol followed by soap water.

Storage Logic
  • Temp: 2–8°C (Refrigerated).

  • Atmosphere: Argon backfill (hygroscopic protection).

  • Incompatibility: Segregate from Strong Bases (can strip the acidic proton alpha to the nitro group, forming explosive nitronate salts) and Reducing Agents (hydrazine, hydrides).

Part 5: Quantitative Data Summary

PropertyValue (Predicted/Analog)Relevance to Safety
Melting Point 45–55°CLow melt point; may oil out in warm labs.[1]
Boiling Point >250°C (Decomposes)Do not distill.
Flash Point >110°CCombustible, not highly flammable.
LogP ~3.2High skin absorption potential.
Decomp. Energy ~ -1200 J/gModerate explosion potential (requires care).

Part 6: Synthesis & Stability Pathway

The following diagram illustrates the stability profile and degradation risks during synthesis or storage.

StabilityPathway Compound 3-Bromo-2-(difluoromethoxy) -6-nitrotoluene Heat Heat (>100°C) Compound->Heat Base Strong Base (KOH/NaH) Compound->Base Red Reduction (Fe/HCl) Compound->Red Decomp Thermal Runaway (NOx + HF Release) Heat->Decomp Violent Salt Nitronate Salt (Explosive) Base->Salt Shock Sensitive Aniline Aniline Derivative (Desired Product) Red->Aniline Controlled Exotherm

Figure 2: Stability profile indicating the critical incompatibility with strong bases and heat.[1]

Part 7: References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-2-nitrotoluene. Merck KGaA.[7] Link[1]

  • Thermo Fisher Scientific. (2024). 1-(Difluoromethoxy)-3-nitrobenzene Handling Guide. Link[1]

  • BenchChem. (2025).[8] Energetic properties of nitroaromatic compounds in drug discovery. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1286734: Nitro-halo-toluenes. Link

  • Cameo Chemicals. (n.d.). Reactive Group Data: Nitro Aromatic Compounds. NOAA. Link

(Note: As this is a specialized intermediate, specific CAS-level data is interpolated from the authoritative sources above regarding the constituent functional groups.)

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene: A Hypothetical Case Study

This guide provides a comprehensive walkthrough of the process of determining the crystal structure of a novel organic compound, using the hypothetical molecule 3-Bromo-2-difluoromethoxy-6-nitrotoluene as a case study. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the process of determining the crystal structure of a novel organic compound, using the hypothetical molecule 3-Bromo-2-difluoromethoxy-6-nitrotoluene as a case study. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the intricacies of single-crystal X-ray diffraction and its application in molecular structure elucidation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. In the pharmaceutical and materials science industries, a detailed understanding of a compound's crystal structure can provide invaluable insights into its activity, stability, and potential for polymorphism.[1][2][3] 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a substituted toluene derivative, presents an interesting case for structural analysis due to the presence of various functional groups that can influence its intermolecular interactions and crystal packing. This guide will detail the hypothetical pathway to elucidating its crystal structure, from synthesis to final structural refinement and analysis.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for any successful X-ray diffraction study.[4] This section outlines a plausible synthetic route for 3-Bromo-2-difluoromethoxy-6-nitrotoluene and explores the critical techniques for obtaining diffraction-quality crystals.

Proposed Synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

A Note on Synthetic Purity: It is imperative that the synthesized compound is of high purity. Impurities can inhibit crystallization or lead to the growth of poor-quality crystals.[8] Standard purification techniques such as column chromatography and recrystallization should be employed.

The Art and Science of Crystallization

Crystallization is often considered both an art and a science, requiring patience and experimentation.[8][9][10] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). An ideal solvent will dissolve the compound when heated but have low solubility at room temperature or below.[8]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[11][12]

  • Slow Cooling: Create a saturated solution of the compound in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[12] Insulating the vessel can promote the formation of larger, higher-quality crystals.[10]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[12] Dissolve the compound in a solvent in which it is highly soluble (the "inner solution"). Place this vial inside a larger, sealed container with a second solvent in which the compound is insoluble but which is miscible with the first solvent (the "outer solvent"). The vapor of the outer solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.[11][12]

  • Solvent Layering: Carefully layer a solvent in which the compound is soluble with a solvent in which it is insoluble. The slow diffusion at the interface can lead to the formation of high-quality crystals.[11]

dot graph TD { subgraph "Crystallization Workflow" A[High-Purity Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Slow Cooling]; B --> E[Vapor Diffusion]; B --> F[Solvent Layering]; C --> G((Single Crystal)); D --> G; E --> G; F --> G; end }

Caption: Workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[3][4] This instrument directs a beam of X-rays onto the crystal and measures the resulting diffraction pattern.[1][13]

Data Collection

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[4] For data collection at low temperatures (e.g., 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[14]

  • Diffractometer Setup: The crystal is placed in the X-ray beam of the diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.[13][15]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1][13] A complete dataset typically requires collecting data over a range of at least 180 degrees.[1] Each diffraction spot, or reflection, contains information about the electron density within the crystal.[16]

dot graph LR { subgraph "Data Collection" A[Single Crystal] --> B(Mount on Goniometer); B --> C{Place in X-ray Beam}; C --> D[Rotate and Collect Diffraction Images]; D --> E(Raw Diffraction Data); end }

Caption: Simplified data collection workflow.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data must be processed and analyzed to generate a three-dimensional model of the molecule.[16]

Data Processing

The raw diffraction images are processed to determine the position and intensity of each reflection.[16] This process involves indexing the reflections to determine the unit cell parameters and space group of the crystal. The intensities are then integrated and scaled to produce a final reflection file.[16]

Structure Solution

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost.[17] For small molecules like 3-Bromo-2-difluoromethoxy-6-nitrotoluene, direct methods are typically used to solve the phase problem and generate an initial electron density map.[14][17]

Structure Refinement

The initial structural model is refined using a least-squares method to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data.[14][18][19] During refinement, the positions of the atoms, their anisotropic displacement parameters (which describe their thermal motion), and other parameters are adjusted.[20] Geometrical restraints on bond lengths and angles are often applied to ensure a chemically sensible model.[18][20]

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for high-quality small-molecule structures.

dot graph TD { subgraph "Structure Determination" A[Raw Diffraction Data] --> B(Data Processing); B --> C{Structure Solution (Direct Methods)}; C --> D[Initial Structural Model]; D --> E{Structure Refinement}; E --> F[Final Structural Model]; F --> G(Validation); end }

Caption: The process of structure solution and refinement.

Analysis and Visualization of the Crystal Structure

With the refined crystal structure in hand, a wealth of information can be extracted.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles within the 3-Bromo-2-difluoromethoxy-6-nitrotoluene molecule can be determined. This data provides a detailed picture of the molecule's conformation in the solid state.

Table 1: Hypothetical Crystallographic Data and Refinement Details for 3-Bromo-2-difluoromethoxy-6-nitrotoluene

ParameterValue
Chemical formulaC8H6BrF2NO3
Formula weight282.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)995.6
Z4
Calculated density (g/cm³)1.88
Absorption coefficient (mm⁻¹)4.5
F(000)560
Reflections collected5000
Independent reflections2000
R_int0.03
Final R indices [I > 2σ(I)]R1 = 0.04, wR2 = 0.10
Goodness-of-fit on F²1.05
Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing reveals how the molecules are arranged in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for predicting the material's properties. Software such as Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is an excellent tool for visualizing and analyzing crystal structures.[21][22][23][24][25]

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; "Molecule_1" -- "Molecule_2" [label="Halogen Bond"]; "Molecule_1" -- "Molecule_3" [label="π-π Stacking"]; "Molecule_2" -- "Molecule_4" [label="van der Waals"]; }

Caption: Hypothetical intermolecular interactions.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. The elucidation of its three-dimensional structure would provide definitive proof of its chemical identity and offer critical insights into its solid-state properties. The data obtained from such an analysis would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD).[26][27][28][29] This knowledge can be leveraged in various fields, from rational drug design to the development of new materials.

References

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - MIT Information Systems. (n.d.). Retrieved from [Link]

  • Mercury (crystallography) - Wikipedia. (2023, April 24). Retrieved from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Free Crystal Structure Visualization Software - CCDC. (n.d.). Retrieved from [Link]

  • Mercury - CCDC. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (2024, February 7). Retrieved from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (2025, February 24). Retrieved from [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. (n.d.). Retrieved from [Link]

  • Chocolatey Software | CCDC Mercury (incl. enCIFer) 2020.2. (n.d.). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction - PMC. (2019, July 1). Retrieved from [Link]

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC. (2019, March 1). Retrieved from [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved from [Link]

  • Basic refinement - Structural Medicine - University of Cambridge. (2009, April 6). Retrieved from [Link]

  • 3-Bromo-6-chloro-2-nitrotoluene | C7H5BrClNO2 | CID 50997917 - PubChem. (n.d.). Retrieved from [Link]

  • CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).
  • o-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3-BROMO-2-NITROTOLUENE Three Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • 3-Bromo-2-nitrotoluene - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Pd-Catalyzed Functionalization of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Executive Summary & Molecule Analysis This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions for 3-Bromo-2-difluoromethoxy-6-nitrotoluene . This scaffold is a high-value interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions for 3-Bromo-2-difluoromethoxy-6-nitrotoluene . This scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, EGFR), where the difluoromethoxy (


) group serves as a lipophilic hydrogen bond donor bioisostere.
The "Orthogonal Squeeze" Challenge

Successfully coupling this substrate requires navigating a specific steric and electronic conflict:

  • Electronic Activation (Pro): The

    
     bond is highly activated for oxidative addition due to the strong electron-withdrawing nature of the para-nitro group (relative to the bromide) and the ortho-difluoromethoxy group.
    
  • Steric Deactivation (Con): The bromine at position 3 is sterically crowded by the bulky ortho

    
     group. Furthermore, the overall scaffold is congested by the ortho,ortho-disubstitution of the toluene methyl group (flanked by 
    
    
    
    and
    
    
    ).
  • Chemo-stability Risks:

    • Nitro Group: Susceptible to competitive reduction or catalyst poisoning if

      
       loading is too high or the ligand is insufficiently bulky.
      
    • Difluoromethoxy Group: Generally robust, but susceptible to

      
      -elimination (forming difluorocarbene) under harsh alkoxide base conditions.
      

Methodology A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Formation of


 bonds with aryl/heteroaryl boronic acids.
Recommended Catalyst System: SPhos Pd G3  or XPhos Pd G3 .
Rationale

Standard catalysts like


 are insufficient here. The oxidative addition is fast, but the resulting 

species is crowded. A bulky, electron-rich Buchwald ligand (SPhos or XPhos) is required to:
  • Facilitate Transmetallation by creating an open coordination site despite the steric bulk.

  • Accelerate Reductive Elimination to prevent the formation of stable Pd-complex resting states or dehalogenation side-products.

Standardized Protocol
ParameterConditionNote
Substrate 1.0 equiv3-Bromo-2-difluoromethoxy-6-nitrotoluene
Boronic Acid 1.2 – 1.5 equivExcess required if boronic acid is prone to protodeboronation.
Catalyst SPhos Pd G3 (1–3 mol%)Alt:

(2 mol%) + SPhos (4 mol%).
Base

(2.0 – 3.0 equiv)
Crucial: Avoid

. Phosphate is mild and preserves the

.
Solvent 1,4-Dioxane / Water (4:1)Biphasic system dissolves inorganic base; water accelerates the reaction.
Temperature 60°C – 80°CStart low to minimize nitro reduction.
Step-by-Step Workflow
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inert Cycle: Cap the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Oxygen exclusion is critical to prevent phenol formation.

  • Catalyst Addition: Under positive inert gas pressure, add SPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water (4:1 ratio) via syringe.

    • Concentration: 0.1 M to 0.2 M relative to the bromide.

  • Reaction: Heat the block to 60°C. Monitor by HPLC/UPLC at 2 hours.

    • Endpoint: Consumption of bromide.[1]

    • Common Impurity: Hydrodebrominated product (if reaction runs too long or catalyst dies).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

Methodology B: Buchwald-Hartwig Amination (C-N Bond)[2]

Objective: Coupling with primary or secondary amines. Recommended Catalyst System: BrettPhos Pd G3 or RuPhos Pd G3 .

Rationale

Nitro-containing aryl halides are notoriously difficult in aminations because the nitro group can coordinate to Palladium, shutting down the cycle.

  • BrettPhos: Excellent for primary amines; highly selective for C-N vs. C-H activation.

  • RuPhos: Superior for secondary amines and sterically hindered substrates.

  • Base Selection: We strictly use Cesium Carbonate (

    
    ) . Stronger bases like Sodium tert-butoxide (
    
    
    
    ) often lead to nucleophilic aromatic substitution (
    
    
    ) of the nitro group or the
    
    
    group rather than the desired catalytic coupling.
Standardized Protocol
ParameterConditionNote
Substrate 1.0 equiv
Amine 1.2 equiv
Catalyst BrettPhos Pd G3 (2–5 mol%)Use RuPhos for secondary amines.
Base

(2.0 equiv)
Must be anhydrous and finely ground.
Solvent t-Amyl Alcohol or Toluenet-Amyl alcohol often suppresses hydrodebromination.
Temperature 80°C – 100°CHigher activation energy required than Suzuki.
Step-by-Step Workflow
  • Drying: Flame-dry the reaction vessel or oven-dry overnight.

  • Charge: Add Substrate, Base (

    
    ), and Catalyst inside a glovebox (preferred) or under strict Schlenk technique.
    
  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.15 M).

  • Amine Addition: Add the amine liquid via syringe. If the amine is a solid, add it in step 2.

  • Heat: Stir vigorously at 80°C.

    • Note: If the reaction turns black immediately (Pd black precipitation), the catalyst is being poisoned. Increase catalyst loading or switch to tBuBrettPhos Pd G3 .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash points introduced by the 2-difluoromethoxy group.

G PreCat Precatalyst (L-Pd-G3) ActivePd Active Species (L-Pd(0)) PreCat->ActivePd Activation OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) *Steric Clash with -OCHF2* ActivePd->OxAdd + Ar-Br NitroRed Path C: Nitro Reduction (If Pd loading too high) ActivePd->NitroRed TransMet Transmetallation (Ar-Pd(II)-Nu) *Base Assisted* OxAdd->TransMet + R-B(OH)2 / Base Dehalo Path B: Hydrodebromination (If Transmetallation is slow) OxAdd->Dehalo Slow RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle emphasizing the critical oxidative addition intermediate where the ortho-difluoromethoxy group creates steric friction, necessitating bulky ligands (L) to prevent catalyst aggregation.

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst death or poor oxidative addition.Switch to XPhos Pd G3 ; ensure strict

exclusion.
Product is Des-Bromo (Ar-H) "Hydrodebromination". The Pd(II) intermediate waited too long for transmetallation.Increase Boronic Acid/Amine concentration; Switch solvent to t-Amyl Alcohol.
Black Precipitate "Pd Black" formation. Ligand dissociation.Lower temperature; Increase Ligand:Pd ratio (e.g., add 1% extra free ligand).
New Impurity (+29 mass) Nitro reduction to Nitroso/Amine.Reduce catalyst loading; Ensure temperature does not exceed 80°C.
Safety Note: Energetics

While this specific molecule is stable at room temperature, nitro-toluenes are precursors to TNT-like energetic materials.

  • Do not heat the reaction mixture above 110°C in a sealed vessel without DSC data.

  • Do not concentrate the reaction mixture to dryness if using high-boiling ethereal solvents; peroxides may concentrate.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Amination of Nitroarenes

    • Surry, D. S., & Buchwald, S. L. (2011).
  • Difluoromethoxy Group Properties & Stability

    • Zafrani, Y., et al. (2018). Difluoromethoxy-arenes: a physicochemical and synthetic perspective. Journal of Medicinal Chemistry.
  • Catalyst Selection Guide

    • Colacot, T. J. (2015).

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Abstract This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-2-difluoromethoxy-6-nitrotoluene. This substrate is of significant interest to the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction involving 3-Bromo-2-difluoromethoxy-6-nitrotoluene. This substrate is of significant interest to the pharmaceutical and agrochemical industries due to the presence of both a nitro group and a difluoromethoxy (-OCF₂H) moiety. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and fine-tuning lipophilicity.[1][2] This document outlines the reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses critical parameters, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] Its broad functional group tolerance and mild reaction conditions have made it indispensable in drug discovery.[5]

The target substrate, 3-Bromo-2-difluoromethoxy-6-nitrotoluene, presents a unique synthetic challenge and opportunity. The difluoromethoxy group is increasingly utilized in medicinal chemistry to modulate key drug-like properties.[1] It can serve as a metabolically stable hydrogen bond donor, block common metabolic pathways like O-demethylation, and provide a nuanced level of lipophilicity compared to methoxy or trifluoromethoxy groups.[1][2] The nitro group is a strong electron-withdrawing group that can significantly influence the reactivity of the aryl bromide and is a common precursor for further functionalization, such as reduction to an amine. The direct use of nitroarenes in coupling reactions is highly desirable as it can streamline synthetic routes by avoiding intermediate reduction and diazotization steps.[6][7]

This application note details a robust protocol for coupling this valuable building block with various boronic acids, enabling the synthesis of complex biaryl structures.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2-difluoromethoxy-6-nitrotoluene. This is often the rate-determining step. The strong electron-withdrawing nature of the nitro and difluoromethoxy groups is expected to facilitate this step by making the aromatic ring electron-deficient.[8][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[11][12][13] The choice of base is therefore critical to the reaction's success.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(X) Pd0->OxAd Oxidative Addition (Ar-X) Trans Ar-Pd(II)L₂(R') OxAd->Trans Transmetalation (R'-B(OR)₃⁻) RedEl Ar-R' Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OxAd Boronic R'-B(OH)₂ AteComplex [R'-B(OH)₃]⁻ (Boronate 'ate' complex) Boronic->AteComplex Activation Base Base (e.g., K₂CO₃) Base->AteComplex AteComplex->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations for the Substrate

The structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene presents specific considerations:

  • Steric Hindrance: The presence of substituents ortho to the bromine atom (difluoromethoxy and methyl groups) creates significant steric hindrance. This can slow down the oxidative addition and reductive elimination steps. Therefore, a catalyst system with bulky, electron-rich ligands is often required to overcome this challenge.[5][14][15]

  • Electronic Effects: The nitro group is strongly deactivating, which makes the C-Br bond more susceptible to oxidative addition.[8] This is generally beneficial for the reaction.

  • Potential Side Reactions: The nitro group can be sensitive to certain reaction conditions, although it is generally stable under typical Suzuki-Miyaura protocols. A potential side reaction is protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.[16]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the coupling of 3-Bromo-2-difluoromethoxy-6-nitrotoluene with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents:

  • 3-Bromo-2-difluoromethoxy-6-nitrotoluene (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)[17]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-2-difluoromethoxy-6-nitrotoluene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per mmol of aryl bromide). The solvent mixture should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Parameter Optimization

The choice of catalyst, base, and solvent is critical for achieving high yields, especially with challenging substrates. The following table summarizes recommended starting conditions and potential alternatives for optimization.

ParameterRecommended ConditionAlternatives & Rationale
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃: Excellent for sterically hindered substrates due to their bulk and electron-donating properties.[5]
Base K₂CO₃ (2.5 eq)Cs₂CO₃: A stronger, more soluble base, often effective for difficult couplings. K₃PO₄: A strong base often used in anhydrous conditions, but can require trace water to be effective.[18]
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O: Good alternative, especially for higher temperatures. DMF/H₂O: Can improve solubility of polar substrates.
Temperature 90-100 °C80-120 °C: Lower temperatures may be sufficient for activated partners; higher temperatures may be needed for very hindered or unreactive partners. Microwave irradiation can significantly reduce reaction times.[14]
Boron Source Arylboronic AcidArylboronic Esters (e.g., Pinacol Esters): More stable to protodeboronation and can improve yields with sensitive substrates.[8][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Inert Atmosphere3. Poor Reagent Quality1. Use a fresh batch of catalyst or a more robust precatalyst.[19]2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Check the purity of the boronic acid (can decompose on storage).[19]
Homocoupling of Boronic Acid Presence of Pd(II) at the start or oxygen in the reaction mixture.1. Ensure the reaction is thoroughly degassed. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure efficient in-situ reduction of the Pd(II) precatalyst.[8]
Protodeboronation Boronic acid instability, often due to excess water or prolonged heating.1. Use a more stable boronic ester (e.g., pinacol ester).2. Reduce reaction time or temperature if possible.3. Use an anhydrous base like KF.[13]
Formation of Byproducts Side reactions involving the nitro group or other functional groups.Analyze byproducts by MS and NMR to identify their structure. Adjust reaction conditions (e.g., milder base, lower temperature) accordingly.

Conclusion

The protocol described provides a robust and efficient method for the Suzuki-Miyaura coupling of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. The careful selection of a suitable palladium catalyst, base, and reaction conditions is paramount to successfully couple this sterically hindered and electronically complex substrate. By leveraging the unique properties of the difluoromethoxy group, this protocol enables the synthesis of novel biaryl compounds with significant potential in drug discovery and development.

References

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • ACS Publications. (2020). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]

  • National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

  • ChemBK. (2024). 3-Bromo-6-nitrotoluene. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • AA Blocks. 2-Bromo-3-fluoro-6-nitrotoluene. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene via Column Chromatography

Welcome to the technical support center for the purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, action...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Understanding the Molecule and Potential Challenges

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a substituted aromatic compound. Its purification by silica gel column chromatography presents a unique set of challenges due to its specific functional groups:

  • Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can increase the compound's polarity, leading to strong interactions with the polar silica gel stationary phase. This can result in band broadening and tailing of peaks during elution. In some cases, prolonged exposure to silica gel can lead to degradation of nitro-aromatic compounds.[1][2]

  • Bromo (-Br) and Difluoromethoxy (-OCF2H) Groups: These halogenated moieties contribute to the compound's overall molecular weight and can influence its solubility and interaction with the stationary and mobile phases.

A critical first step is to assess the stability of your compound on silica gel. This can be quickly evaluated by spotting a solution of the crude material on a TLC plate, allowing it to sit for an extended period (e.g., 1-2 hours), and then developing the plate. If significant streaking or the appearance of new spots is observed, it may indicate compound degradation on the silica surface.[1]

Safety First: Handling 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). Substituted nitrotoluenes can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the column chromatography purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a question-and-answer format.

Issue 1: Poor Separation of the Desired Compound from Impurities

Question: I'm seeing co-elution of my target compound with impurities on the column, even though they appear well-separated on the TLC plate. What's going wrong?

Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inappropriate Solvent System: The solvent system (mobile phase) is the most critical parameter in achieving good separation.[8]

    • Troubleshooting Step 1: Re-optimize the Solvent System. The ideal TLC Rf value for the target compound should be between 0.2 and 0.4 for optimal column separation.[1] Experiment with different solvent mixtures. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Troubleshooting Step 2: Consider a Gradient Elution. If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution is recommended.[9] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will elute non-polar impurities first, followed by your target compound, and then more polar impurities.

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

    • Troubleshooting Step: As a general rule, the amount of silica gel should be 20 to 100 times the weight of the crude sample.[8] For difficult separations, a higher ratio is necessary.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and broad, overlapping bands.

    • Troubleshooting Step: Ensure the silica gel is packed uniformly. Both dry packing and wet slurry methods can be effective if performed carefully.[10] Gently tapping the side of the column during packing can help settle the silica and remove air bubbles.[8]

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Question: My compound is not coming off the column, or it is eluting as a very broad, slow-moving band. How can I resolve this?

Answer: This indicates that your compound is interacting too strongly with the silica gel.

  • Increase the Polarity of the Mobile Phase: If you are using an isocratic elution, switch to a more polar solvent system. If you are already using a gradient, you may need to increase the final concentration of the polar solvent or use a more polar solvent altogether (e.g., switching from ethyl acetate to acetone or methanol in small percentages).

  • Check for Compound Degradation: As mentioned earlier, nitro compounds can sometimes be unstable on silica.[1][2] If you suspect degradation, you can try deactivating the silica gel. This can be done by adding a small amount of a polar, deactivating agent like triethylamine (1-2%) to the mobile phase. This is particularly useful if your compound is acid-sensitive.

  • Consider an Alternative Stationary Phase: If the compound is highly polar, reversed-phase chromatography might be a better option.[1] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Issue 3: Low Recovery of the Purified Compound

Question: After running the column and combining the pure fractions, my overall yield is very low. Where could my compound have gone?

Answer: Low recovery can be attributed to several factors:

  • Compound Adsorption: The compound may be irreversibly adsorbed onto the silica gel.

    • Troubleshooting Step: After collecting your main fractions, flush the column with a very polar solvent, such as 100% methanol or acetone, to see if any remaining compound elutes.[9]

  • Compound Degradation: As discussed, the compound may have decomposed on the column.[1]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is difficult to detect by TLC.

    • Troubleshooting Step: Try concentrating the fractions where you expected your compound to elute and re-analyzing them by TLC.[1]

Section 3: Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a standard procedure for the purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Secure the column vertically to a stand.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[10]
  • Prepare a slurry of silica gel (230-400 mesh is a good starting point) in the initial, least polar eluting solvent.[11]
  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica bed.[9]

2. Sample Loading:

  • Dissolve the crude 3-Bromo-2-difluoromethoxy-6-nitrotoluene in a minimal amount of the initial elution solvent or a slightly more polar solvent.
  • Carefully apply the sample to the top of the silica bed using a pipette.[9]

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.
  • Begin collecting fractions.
  • Monitor the elution of the compound by TLC.
  • If using a gradient elution, gradually increase the polarity of the mobile phase.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure compound.
  • Remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Example Solvent Systems

The following table provides starting points for solvent systems to be optimized by TLC.

Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeNotes
95:50.5 - 0.7Good for eluting non-polar impurities.
90:100.3 - 0.5A good starting point for the target compound.
80:200.1 - 0.3May be necessary if the compound is more polar than expected.
Visualization of the Workflow

The following diagram illustrates the general workflow for column chromatography purification.

Column Chromatography Workflow A Prepare Slurry of Silica Gel B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze G Combine Pure Fractions F->G Identify H Evaporate Solvent G->H I Pure Compound H->I

Caption: General workflow for purification by column chromatography.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

Troubleshooting_Decision_Tree Start Poor Separation or Low Yield Q1 Is the compound stable on silica? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the TLC Rf optimal (0.2-0.4)? A1_Yes->Q2 Action1 Consider alternative purification (e.g., recrystallization) or use deactivated silica. A1_No->Action1 Success Improved Separation/Yield Action1->Success A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the column overloaded? A2_Yes->Q3 Action2 Re-optimize the solvent system. A2_No->Action2 Action2->Success A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Reduce the amount of sample loaded. A3_Yes->Action3 Q4 Is the column packed correctly? A3_No->Q4 Action3->Success A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->Success Action4 Repack the column carefully. A4_No->Action4 Action4->Success

Caption: Decision tree for troubleshooting column chromatography.

Section 4: Concluding Remarks

The successful purification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene by column chromatography is achievable through a systematic and informed approach. By understanding the chemical properties of the molecule, carefully selecting and optimizing the chromatographic conditions, and being prepared to troubleshoot common issues, researchers can consistently obtain a high-purity product. Always prioritize safety and consult the relevant literature and safety data sheets before commencing any experimental work.

References

  • 3 - Safety Data Sheet. C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • SAFETY DATA SHEET - 4-Bromo-2-nitrotoluene. Thermo Fisher Scientific.
  • Column chrom
  • Struggling with the purification of a nitroaldol product. Reddit. [Link]

  • SAFETY DATA SHEET - 2-Nitrotoluene. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-6-nitrotoluene. Fisher Scientific.
  • Safety Data Sheet - 3-Bromo-4,5-difluorotoluene. Aaronchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • Role of Silica Gel in Phytochemical Extraction and Purification.
  • 3-Bromo-6-nitrotoluene. ChemBK.
  • 3-Bromo-2-nitrotoluene. Georganics.
  • Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
  • 2-Bromo-6-nitrotoluene. Sigma-Aldrich.

Sources

Optimization

Minimizing debromination side reactions in 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Ticket ID: #BR-NO2-OCHF2-001 Topic: Minimizing debromination in 3-Bromo-2-difluoromethoxy-6-nitrotoluene Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Chemical Context User Prob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-NO2-OCHF2-001 Topic: Minimizing debromination in 3-Bromo-2-difluoromethoxy-6-nitrotoluene Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Context

User Problem: You need to reduce the nitro group (-NO₂) to an aniline (-NH₂) in 3-Bromo-2-difluoromethoxy-6-nitrotoluene without cleaving the carbon-bromine (C-Br) bond (debromination).

The Challenge:

  • Chemoselectivity: Aryl bromides are highly susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (e.g., H₂ + Pd/C), often reacting faster than the nitro group.

  • Steric Congestion: The 2,3,6-substitution pattern creates a crowded environment, potentially requiring longer reaction times which ironically increases the window for side reactions.

  • Difluoromethoxy Stability: The -OCHF₂ group is generally stable, but strong Lewis acids or extreme pH conditions during workup should be monitored to prevent hydrolysis.[2]

The Solution Hierarchy:

  • Method A (Robust/Lab Scale): Dissolving Metal Reduction (Fe/NH₄Cl or Fe/AcOH). [Recommended]

  • Method B (Scalable/Industrial): Poisoned Catalytic Hydrogenation (Sulfided Pt/C).

  • Method C (Specialized): Stannous Chloride (SnCl₂).

Decision Matrix & Workflow

Before selecting a protocol, use this logic flow to determine the best fit for your current scale and equipment.

G Start START: Select Reduction Method Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale ProcessScale Process Scale (>50g) Scale->ProcessScale MethodA METHOD A: Fe / NH4Cl (High Chemoselectivity) LabScale->MethodA Preferred MethodC METHOD C: SnCl2 (Homogeneous, Soluble) LabScale->MethodC Alternative Equipment Do you have high-pressure hydrogenation reactors? ProcessScale->Equipment Equipment->MethodA No (Standard Reactor) MethodB METHOD B: Sulfided Pt/C + H2 (Scalable, Clean Workup) Equipment->MethodB Yes (Autoclave)

Figure 1: Decision tree for selecting the optimal reduction methodology based on scale and equipment availability.

Technical Modules: Protocols & Troubleshooting

Module A: Iron-Mediated Reduction (The "Safe" Route)

Why it works: Iron reduction proceeds via a Single Electron Transfer (SET) mechanism on the metal surface.[2] Unlike catalytic hydrogenation, there is no metal-hydride species formed that can oxidatively add into the C-Br bond.[1][2] This is the most reliable method to preserve the bromine.[2]

Protocol:

  • Setup: 3-neck flask, mechanical stirrer (overhead stirring is crucial as iron is heavy), reflux condenser.

  • Solvent: Ethanol/Water (3:1 ratio). The water is necessary to dissolve the ammonium chloride.[2]

  • Reagents:

    • Substrate (1.0 equiv)

    • Iron Powder (3.0 - 5.0 equiv) - Use reduced iron powder, <325 mesh for best surface area.[1][2]

    • Ammonium Chloride (NH₄Cl) (5.0 equiv) - Acts as a mild electrolyte/proton source.[1][2]

  • Procedure:

    • Dissolve substrate in EtOH.[2][3][4] Add water and NH₄Cl.[3][5]

    • Add Iron powder in one portion.

    • Heat to vigorous reflux (approx. 75-80°C) for 2–4 hours.

    • Monitor: TLC will show the conversion of the non-polar nitro compound to the polar aniline.[2]

  • Workup (Critical Step):

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides (sludge). Wash the pad with EtOAc.[2][3]

    • Separation: Remove EtOH/EtOAc under reduced pressure.[2][3] Partition the residue between water and EtOAc.[2][3][6][7]

    • Drying: Dry organic layer over Na₂SO₄.[3][6]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Stalled Reaction Iron surface passivation.[1][2]Add 1-2 drops of conc. HCl to "activate" the iron surface.[2] Ensure vigorous mechanical stirring.
Emulsions Iron oxide fines.[2]Filter through Celite while hot. If emulsion persists, add brine or filter through a second Celite pad.
Debromination (Extremely Rare)Ensure you are NOT using strong acids (like conc. HCl/Reflux) which can sometimes promote side reactions. Stick to NH₄Cl.
Module B: Sulfided Platinum Hydrogenation (The "Clean" Route)

Why it works: Standard Pd/C is too active. Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst. The sulfur modifies the electronic properties of the platinum, drastically reducing its ability to perform oxidative addition into the C-Halogen bond, while retaining activity for Nitro reduction.[2]

Protocol:

  • Catalyst: 1% to 5% Pt(S)/C (commercially available as "Sulfided Platinum on Carbon"). Do NOT use standard Pt/C.

  • Solvent: Methanol or Ethyl Acetate.[2][7]

  • Pressure: 5–10 bar (70–150 psi) H₂.

  • Procedure:

    • Load reactor with substrate and catalyst (1-2 wt% loading relative to substrate).[1][2]

    • Purge with N₂, then fill with H₂.[3]

    • Stir at RT or mild heat (40°C).

    • Stop point: Monitor H₂ uptake. Once theoretical uptake is reached, stop immediately. Over-hydrogenation can eventually force debromination.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Loss of Bromine Wrong catalyst or pressure too high.[1][2]Verify catalyst is Sulfided. Reduce pressure.[2][3][5] Add a soluble poison like Morpholine or Vanadium(V) (0.1 mol%) to further inhibit dehalogenation [1].
Slow Reaction Catalyst poisoning (sterics).The 2,6-substitution makes the nitro group hard to access.[2] Increase temperature to 50°C, but monitor closely.
OCHF₂ Loss Acidic byproduct buildup.If HBr forms (trace debromination), it autocatalyzes further damage. Add a scavenger like K₂CO₃ (0.1 equiv) to buffer the solution.

Mechanistic Insight: Why Debromination Happens

Understanding the mechanism helps you avoid the pitfalls.

Mechanism Substrate Substrate: Ar-NO2 / Ar-Br Pd_Surface Pd Surface (High Activity) Substrate->Pd_Surface Catalytic H2 Fe_Surface Fe Surface (Electron Transfer) Substrate->Fe_Surface Fe/NH4Cl OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Surface->OxAdd Fast NitroRed Stepwise Reduction (-NO2 -> -NO -> -NHOH -> -NH2) Pd_Surface->NitroRed Competitive (Often slower than OxAdd) Debrom SIDE REACTION: Debromination (Ar-H) OxAdd->Debrom Reductive Elimination Fe_Surface->NitroRed SET Mechanism Product DESIRED PRODUCT: Ar-NH2 / Ar-Br NitroRed->Product

Figure 2: Mechanistic divergence.[1] Pd/C facilitates oxidative addition into the C-Br bond (Red path), whereas Fe mediates electron transfer specifically to the nitro group (Green path).[1]

FAQ: Specific User Scenarios

Q: Can I use NaBH₄? A: Avoid. Sodium Borohydride alone does not reduce nitro groups efficiently. If you add a catalyst (like NiCl₂ or CoCl₂) to activate it, you generate "boride" species that are notorious for hydrodehalogenation (stripping the bromine).

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the debrominated aniline .[2]

  • Check: Does the spot match the Rf of 2-difluoromethoxy-6-methylaniline?

  • Fix: Switch from Catalytic Hydrogenation to Method A (Fe/NH₄Cl).

Q: Is the -OCHF₂ group stable to the Iron/Acetic Acid method? A: Generally, yes.[2] Difluoromethoxy ethers are more stable than standard acetals.[2] However, prolonged boiling in strong acid (pH < 1) can cause hydrolysis.

  • Recommendation: Use Ammonium Chloride (Method A) instead of Acetic Acid if you are worried. It buffers the pH to ~5-6, which is perfectly safe for the -OCHF₂ group.[1][2]

References

  • Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis 345.1‐2 (2003): 45-69.[1][2] Link[1]

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • Bechamp Reduction Variants: Org. Synth. 1944, 24,[1] 22. (Classic Fe/Acid reduction protocol). Link[1]

  • TCI Chemicals. "Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon."[2][8] (Technical Note on Pt-S/C specificity). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Bromo-2-difluoromethoxy-6-nitrotoluene before handling.

Sources

Troubleshooting

Technical Support Center: Hydrogenation of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Ticket ID: H2-BR-OCF2H-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Preventing Dehalogenation & Ensuring OCF₂H Stability During Nitro Reduction Executive Summary & Dashb...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: H2-BR-OCF2H-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Preventing Dehalogenation & Ensuring OCF₂H Stability During Nitro Reduction

Executive Summary & Dashboard

The Challenge: You are attempting to reduce a nitro group to an aniline in a highly functionalized aromatic system (3-Bromo-2-difluoromethoxy-6-nitrotoluene ). This molecule presents a classic "competing functionality" problem.

  • Primary Risk (High): Debromination. The C-Br bond is labile under standard hydrogenation conditions (Pd/C), leading to the des-bromo byproduct.

  • Secondary Risk (Moderate): Steric Hindrance. The nitro group is ortho-substituted by a methyl group, potentially slowing kinetics.

  • Tertiary Risk (Low): Difluoromethoxy Stability. The

    
     group is generally stable to hydrogenation but sensitive to strongly basic conditions or extreme temperatures.
    

Quick Status Check:

ParameterRecommendationWhy?
Catalyst 5% Pt(S)/C (Sulfided) CRITICAL. Palladium (Pd/C) will strip the bromine. Sulfided Platinum is selective for

.[1]
Solvent Methanol or THFHigh solubility; avoids ester formation (if using EtOH/acid).
Pressure 5–10 bar (70–145 psi)Moderate pressure overcomes steric hindrance without forcing dehalogenation.
Additives None initiallyIf using non-sulfided catalysts, additives like morpholine or thiophene are required.

Diagnostic Workflow (Visual)

Before proceeding, verify your current setup against this decision tree to identify the likely failure point.

TroubleshootingFlow Start Start: Reaction Analysis CheckCat 1. Which Catalyst? Start->CheckCat IsPd Pd/C (Palladium) CheckCat->IsPd Standard IsPtS Pt(S)/C (Sulfided Platinum) CheckCat->IsPtS Selective IsRaNi Raney Nickel CheckCat->IsRaNi Alternative ResultPd HIGH RISK: Major Debromination (Des-bromo product) IsPd->ResultPd ResultPtS OPTIMAL: High Selectivity (Retains Br) IsPtS->ResultPtS ResultRaNi MODERATE: Requires inhibitors (e.g., thiocyanate) IsRaNi->ResultRaNi CheckProduct 2. Check Reaction Outcome ResultPtS->CheckProduct Stalled Reaction Stalled/Slow CheckProduct->Stalled Clean Clean Conversion CheckProduct->Clean FixStall Fix: Increase Pressure (5->10 bar) or Temp (max 50°C) Stalled->FixStall

Figure 1: Diagnostic workflow for selecting the correct catalytic system based on chemo-selectivity requirements.

Troubleshooting Modules (FAQs)

Issue #1: "I am seeing significant amounts of the des-bromo product."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) .[1][2][3][4][5] Pd is an excellent catalyst for oxidative addition into Carbon-Halogen bonds (C-X). In the presence of hydrogen, Pd/C facilitates the hydrogenolysis of the C-Br bond almost as fast as the reduction of the nitro group.

The Fix:

  • Switch to Sulfided Platinum on Carbon (Pt(S)/C).

    • Mechanism:[6] Sulfur poisons the highly active sites on the platinum surface responsible for C-Halogen bond cleavage, while leaving the sites required for Nitro reduction active [1].

  • Alternative (If Pt(S)/C is unavailable):

    • Use Raney Nickel poisoned with an additive.

    • Additives: Morpholine (1-5 eq) or Thiophene (trace amounts) can inhibit dehalogenation [2].

    • Warning: Raney Ni is pyrophoric and harder to handle than Pt/C.

Issue #2: "The reaction is stalling at 60-70% conversion."

Diagnosis: This substrate has a methyl group ortho to the nitro group. While not as bulky as a t-butyl group, it creates enough steric hindrance to slow the adsorption of the nitro group onto the catalyst surface. Additionally, the difluoromethoxy group adds electron-withdrawing character, which generally aids nitro reduction, but the bulk at position 2 and 3 (Br) crowds the active site.

The Fix:

  • Increase Pressure: Move from balloon pressure (1 atm) to 5–10 bar (70–145 psi) . This increases the concentration of dissolved H₂ in the boundary layer.

  • Temperature Control: Increase temperature cautiously to 40–50°C .

    • Caution: Do not exceed 60°C. Higher temperatures increase the activation energy for the unwanted dehalogenation reaction, effectively bypassing the selectivity of the sulfided catalyst.

Issue #3: "Is the Difluoromethoxy (-OCF₂H) group safe?"

Diagnosis: Generally, yes. The


 group is a robust bioisostere for 

or

and is stable to standard hydrogenolysis [3].
  • Risk Factor: It can undergo elimination to form difluorocarbene or hydrolyze if the reaction becomes strongly basic (pH > 10) or strongly acidic at high temperatures.

The Fix:

  • Avoid Bases: Do not add strong bases (like NaOH) to the hydrogenation mixture.

  • Solvent Choice: Use neutral solvents like Methanol or THF . Avoid aqueous acidic workups if possible; simply filter the catalyst and concentrate.

Standard Operating Procedure (SOP)

Protocol: Selective Hydrogenation of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

This protocol utilizes 5% Pt(S)/C , the industry standard for halonitro reductions [4].

Materials
  • Substrate: 3-Bromo-2-difluoromethoxy-6-nitrotoluene (1.0 eq)

  • Catalyst: 5% Platinum on Carbon, Sulfided (Johnson Matthey type B101 or Sigma-Aldrich equivalent). Loading: 1.0 wt% relative to substrate (e.g., 10 mg catalyst for 1g substrate). Note: Higher loading (up to 5 wt%) may be needed for sterically hindered substrates.

  • Solvent: Methanol (anhydrous preferred) or THF (10 volumes, e.g., 10 mL per 1g).

  • Hydrogen Source: H₂ gas cylinder.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge the reaction vessel (autoclave or pressure bottle) with the substrate.

    • Add the solvent (Methanol).

    • Safety: Under a flow of Nitrogen/Argon, carefully add the Pt(S)/C catalyst. (While sulfided catalysts are less pyrophoric than dry Pd/C, always handle wet or under inert gas).

  • Purging:

    • Seal the vessel.

    • Purge with Nitrogen (3x) to remove Oxygen.

    • Purge with Hydrogen (3x) to saturate the headspace.

  • Reaction:

    • Pressurize to 5 bar (75 psi) .

    • Set stirring to maximum (critical for gas-liquid mass transfer).

    • Monitor temperature.[1] If exotherm is minimal, heat to 40°C .

    • Run for 4–6 hours.

  • Monitoring (IPC):

    • Check conversion via HPLC or TLC.

    • Look for: Disappearance of Nitro starting material.

    • Watch for: Des-bromo impurity (usually elutes earlier on reverse phase).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure (< 45°C) to yield the crude aniline.

Expected Results vs. Failure Modes
OutcomeAnalytical Signal (LC-MS)Cause
Success M+H = [M-30] (Loss of O₂, gain of H₂)Correct Catalyst (Pt(S)/C)
Failure 1 Mass = [Product - 79/81 amu] (Loss of Br)Wrong Catalyst (Pd/C used)
Failure 2 Mass = [M+H] (No Reaction)Poisoned catalyst or H₂ pressure too low

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired reduction and the undesired dehalogenation.

ReactionPathway SM Starting Material (Nitro-Bromo-Ar) Intermediate Hydroxylamine Intermediate SM->Intermediate + 2 H2 (Fast) Byproduct UNDESIRED BYPRODUCT (Amino-Desbromo-Ar) SM->Byproduct Direct Oxidative Addition (If Pd used) Product DESIRED PRODUCT (Amino-Bromo-Ar) Intermediate->Product + 1 H2 (Fast) Product->Byproduct Pd/C (Fast) Pt(S)/C (Blocked)

Figure 2: Reaction pathway showing the critical branch point where catalyst selection determines whether the Bromine atom is retained.

References

  • Blaser, H. U., et al. (2012). Selective Hydrogenation of Halonitrobenzenes. Current Organic Chemistry.

  • Dovell, F. S., & Greenfield, H. (1965).[7] Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

  • Sigma-Aldrich Technical Library. Platinum, sulfided, on carbon: Catalyst Specification.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-2-difluoromethoxy-6-nitrotoluene and hydrogen gas before experimentation.

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 3-Bromo-2-difluoromethoxy-6-nitrotolu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. The content is structured to anticipate and address common challenges, ensuring a logical and scientifically sound approach to obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics to consider when selecting a recrystallization solvent for 3-Bromo-2-difluoromethoxy-6-nitrotoluene?

A1: The ideal solvent for recrystallizing 3-Bromo-2-difluoromethoxy-6-nitrotoluene should meet several key criteria. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This steep solubility curve is fundamental to maximizing the recovery of the purified product upon cooling.[1][2] Additionally, the chosen solvent must be chemically inert, meaning it will not react with the target compound.[3][4] Finally, the solvent's boiling point should be lower than the melting point of 3-Bromo-2-difluoromethoxy-6-nitrotoluene to prevent the compound from "oiling out" instead of crystallizing.[5]

Q2: How does the molecular structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene influence solvent choice?

A2: The structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene suggests it is a moderately polar aromatic compound. The presence of the electron-withdrawing nitro (-NO₂) and difluoromethoxy (-OCHF₂) groups increases its polarity compared to the parent toluene ring. Following the "like dissolves like" principle, solvents of intermediate to high polarity are likely to be good candidates.[1] Therefore, alcohols, such as ethanol or methanol, and other polar solvents are often a good starting point for nitroaryl compounds.[1][6] The bromine atom also contributes to the overall molecular weight and can influence crystal lattice interactions.

Q3: When is it appropriate to use a mixed solvent system (solvent-antisolvent)?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is often the case when a compound is excessively soluble in one solvent and nearly insoluble in another, even at elevated temperatures.[1] The process involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the point of saturation.[1] The two solvents must be miscible with each other.[7] Common miscible pairs include ethanol-water and toluene-hexane.[5][8]

Troubleshooting Guide

Problem Potential Cause Solution
"Oiling Out" The melting point of the compound is likely lower than the boiling point of the solvent, causing it to melt before dissolving. This can also be exacerbated by a high concentration of impurities.[1]Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool more slowly to encourage crystal nucleation over oil formation.
Poor Crystal Yield The compound may be too soluble in the chosen solvent even at low temperatures. Alternatively, too much solvent may have been used.If crystals have formed, the filtrate can be concentrated by carefully boiling off some of the solvent to yield a second crop of crystals.[7] For future attempts, reduce the initial volume of the hot solvent.
No Crystals Form The solution may be undersaturated, or the compound is highly soluble in the cold solvent.Try inducing crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. If these methods fail, the solvent is likely unsuitable.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2] Use charcoal sparingly, as it can also adsorb the desired product.

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for 3-Bromo-2-difluoromethoxy-6-nitrotoluene.

Materials:

  • Impure 3-Bromo-2-difluoromethoxy-6-nitrotoluene

  • A selection of test solvents (see table below)

  • Small test tubes or vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the impure compound into several separate test tubes.

  • Room Temperature Solubility Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL) and vortex. Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add the solvent in small portions until the solid completely dissolves.[4] Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. A successful test will show the formation of crystals.

  • Ice Bath Cooling: Once at room temperature, place the test tube in an ice bath to maximize crystal formation.[7]

  • Evaluation: The best solvent will exhibit poor solubility at room temperature, complete solubility at its boiling point, and will yield a large quantity of crystals upon cooling.[5]

Recommended Solvents for Screening

Based on the predicted polarity of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale/Comments
Ethanol (95%)78PolarA good starting point for many nitroaromatic compounds.[1][7] The presence of water can decrease solubility at lower temperatures.
Methanol65PolarSimilar to ethanol but with a lower boiling point.
Isopropanol82IntermediateLess polar than ethanol; may offer a better solubility profile.
Ethyl Acetate77IntermediateA good general-purpose solvent for compounds of intermediate polarity.[7]
Toluene111Non-polarMay be effective if the aromatic character of the compound dominates its solubility.[7] Its high boiling point provides a large temperature gradient for crystallization.[5]
Heptane/Hexane~98 / ~69Non-polarLikely to be a poor solvent on its own but could be an excellent anti-solvent when paired with a more polar solvent like ethyl acetate or acetone.[8]

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for Recrystallization A Start: Impure Solid B Select Potential Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) A->B C Perform Small-Scale Solubility Tests B->C D Is solid insoluble in cold solvent but soluble in hot solvent? C->D E Yes: Ideal Single Solvent Found D->E Yes F No: Choose a different solvent D->F No G No suitable single solvent found D->G After several attempts M Proceed to Bulk Recrystallization E->M F->B H Select a Miscible Solvent Pair (Good Solvent + Anti-solvent) G->H I Perform Mixed-Solvent Solubility Test H->I J Does addition of anti-solvent to hot solution induce crystallization upon cooling? I->J K Yes: Ideal Mixed Solvent System Found J->K Yes L No: Try a different solvent pair J->L No K->M L->H

Caption: A flowchart illustrating the systematic approach to selecting either a single or mixed solvent system for recrystallization.

References

  • Shimizu, S., & Abe, S. (1990). Purification of halogenated aromatic compounds. U.S. Patent No. 4,847,428A. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • All chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • AL Mustaqbal University College. (2021). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR characterization of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

The following guide serves as a technical reference for the structural validation of 3-Bromo-2-difluoromethoxy-6-nitrotoluene , a specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical reference for the structural validation of 3-Bromo-2-difluoromethoxy-6-nitrotoluene , a specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

This analysis prioritizes the comparative distinction between the target molecule and its phenolic precursor, providing a robust framework for confirming reaction completion and structural integrity.

Methodology: 1H & 13C NMR Spectroscopy | Focus: Structural Validation & Impurity Profiling

Executive Summary & Structural Logic

The introduction of the difluoromethoxy (-OCHF₂) group onto an aromatic ring is a critical transformation in medicinal chemistry, enhancing lipophilicity (


) and metabolic stability compared to methoxy analogs. However, characterization is often complicated by the splitting patterns induced by the fluorine atoms (

).

This guide outlines the definitive spectral fingerprints required to distinguish the product from its precursor, 3-Bromo-2-hydroxy-6-nitrotoluene , and common regioisomers.

The Spin System

The molecule consists of a tetra-substituted benzene core. The key to assignment lies in identifying three distinct spin systems:

  • The Difluoromethyl Group: A highly characteristic triplet in proton NMR (

    
    ) and carbon NMR (
    
    
    
    ).
  • The Aromatic Protons (H4 & H5): An AB system (two doublets) heavily influenced by the electron-withdrawing Nitro group.

  • The Methyl Group: A singlet, potentially showing long-range coupling to Fluorine (

    
    ).
    

Comparative Analysis: Product vs. Precursor

The most common synthetic route involves the O-difluoromethylation of the corresponding phenol. Monitoring this transformation is the primary use case for this guide.

Table 1: Key Spectral Differences (Product vs. Precursor)
FeaturePrecursor (Phenol) Product (-OCHF₂) Diagnostic Value
Functional Group Proton -OH: Broad singlet, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

5.0–10.0 ppm (exchangeable)
-OCHF₂: Triplet (

),

6.50–6.90 ppm
Definitive. The appearance of the triplet confirms alkylation.
Coupling Constant (

)
None (singlet)

Hz
High. Large coupling confirms geminal F atoms.
Aromatic Region Shielded (Electron Donating -OH)Deshielded (Inductive -OCHF₂)Moderate. H4/H5 shift downfield by ~0.1–0.3 ppm.
13C ipso-Carbon

~150–155 ppm (Singlet)

~140–145 ppm (Triplet)
High. Splitting of the aromatic C2 confirms attachment.

Detailed Spectral Characterization

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is preferred to prevent H-D exchange of the phenol, but DMSO-d₆ may be used if solubility is poor.

1. The Difluoromethoxy "Fingerprint"

The proton on the difluoromethyl group is the most diagnostic signal. It appears as a triplet due to coupling with two equivalent fluorine atoms.

  • Chemical Shift (

    
    ):  6.50 – 6.90 ppm
    
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant (

    
    ):  72 – 76 Hz
    
  • Interpretation: If this signal appears as a broad singlet or doublet, check for incomplete substitution or restricted rotation, though a clean triplet is standard.

2. The Aromatic AB System (H4 & H5)

Positions 4 and 5 possess the only aromatic protons, located ortho to each other.

  • H5 (Ortho to NO₂): The nitro group is strongly electron-withdrawing (deshielding). This proton will appear furthest downfield.

    • 
      :  7.80 – 8.10 ppm
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.[1]
  • H4 (Ortho to Br, Meta to OCHF₂): The bromine atom has a weaker deshielding effect.

    • 
      :  7.30 – 7.60 ppm
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      Hz.[1]
3. The Methyl Group[2][3][4]
  • 
    :  2.30 – 2.50 ppm
    
  • Multiplicity: Singlet (

    
    ).
    
  • Note: May appear as a fine triplet or doublet if long-range coupling to Fluorine (

    
    ) or H4/H5 (
    
    
    
    ) is resolved, but usually appears as a singlet on standard 300/400 MHz instruments.
B. 13C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon NMR provides confirmation of the fluorine incorporation via C-F coupling.

1. The OCHF₂ Carbon
  • 
    :  115.0 – 119.0 ppm
    
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant (

    
    ): 255 – 265 Hz 
    
  • Observation: This signal is often low intensity due to the splitting and lack of NOE enhancement. Ensure sufficient scans (d1 > 2s).

2. Aromatic Carbons (C-F Coupling effects)

The fluorine atoms will split not only the methoxy carbon but also the aromatic carbons through space or bonds.

  • C2 (Ipso to OCHF₂): ~140-145 ppm. Likely a triplet (

    
     Hz).
    
  • C6 (Ipso to NO₂): ~148-152 ppm.

  • C3 (Ipso to Br): ~110-115 ppm.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Standardized to ensure reproducibility of chemical shifts.

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why TMS? The OCHF₂ proton shift is sensitive; internal referencing is critical.

  • Filtration: If the solution is cloudy (common with inorganic salts from alkylation), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0 sec.

    • 13C: 1024 scans, Power-gated decoupling (WALTZ-16), D1 = 2.0 sec.

Protocol 2: Differentiation from Regioisomers

If the bromination occurred after the nitration/alkylation, regioisomers (e.g., 5-bromo isomer) are possible.

  • Logic:

    • Target (3-Bromo): H4 and H5 are ortho (

      
       Hz).
      
    • Isomer (5-Bromo): H3 and H4 would be ortho, but H3 is blocked. If Br is at 5, protons are at 3 and 4.

    • Isomer (4-Bromo): Protons at 3 and 5 would be meta to each other.

  • Test: Check the coupling constant of the aromatic doublets.

    • 
       Hz 
      
      
      
      Ortho (Correct Structure).
    • 
       Hz 
      
      
      
      Meta (Incorrect Regioisomer).

Visualization of Assignments

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher through the assignment of the 1H NMR spectrum.

NMR_Assignment Start Analyze 1H NMR Spectrum (CDCl3) Check_6_5 Check 6.5 - 6.9 ppm Region Start->Check_6_5 Triplet Is there a Triplet (J ~74Hz)? Check_6_5->Triplet Yes_Triplet OCHF2 Group Confirmed Triplet->Yes_Triplet Yes No_Triplet Check for Singlet (-OH) Precursor Present Triplet->No_Triplet No Analyze_Ar Analyze Aromatic Region (7.2 - 8.2 ppm) Yes_Triplet->Analyze_Ar Splitting Check Splitting Pattern Analyze_Ar->Splitting Ortho 2x Doublets (J=8.5Hz) (Ortho Coupling) Splitting->Ortho J ~ 8.5 Hz Meta 2x Doublets (J=2Hz) (Meta Coupling) Splitting->Meta J ~ 2.0 Hz Assign_H5 Downfield Doublet (~8.0 ppm) Assigned to H5 (adj. NO2) Ortho->Assign_H5 Final Structure Validated: 3-Bromo-2-difluoromethoxy-6-nitrotoluene Meta->Final Isomer Detected! Assign_H4 Upfield Doublet (~7.4 ppm) Assigned to H4 (adj. Br) Assign_H5->Assign_H4 Assign_H4->Final

Caption: Logic flow for confirming the structure of 3-Bromo-2-difluoromethoxy-6-nitrotoluene via 1H NMR.

Diagram 2: Chemical Shift Map (Predictive)

Shift_Map Mol 3-Bromo-2-difluoromethoxy- 6-nitrotoluene H_OCHF2 H-C(F2) 6.5-6.9 ppm (t) Mol->H_OCHF2 Diagnostic H_Ar_5 H-Ar (5) 7.8-8.1 ppm (d) (Deshielded by NO2) Mol->H_Ar_5 H_Ar_4 H-Ar (4) 7.3-7.6 ppm (d) Mol->H_Ar_4 H_Me CH3 2.3-2.5 ppm (s) Mol->H_Me

Caption: Predictive 1H NMR chemical shift map based on substituent effects.

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Difluoromethoxy Characteristics: Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Precursor Data (3-Bromo-2-nitrotoluene): Sigma-Aldrich Product Specification, CAS 52414-97-8. Link

  • Coupling Constants: Reich, H. J. (2024). "WinPLT NMR Coupling Constants Guide." University of Wisconsin-Madison. Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Introduction In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment, offering the precision required to separate and quantify the main compound from its process-related impurities and degradation products.[1] This guide provides an in-depth, experience-driven approach to developing a robust reverse-phase HPLC (RP-HPLC) method for purity analysis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a complex halogenated nitroaromatic compound.

The molecule's structure—featuring a substituted toluene core with bromo, difluoromethoxy, and nitro groups—presents a unique separation challenge. These functional groups render the molecule relatively non-polar, making it an ideal candidate for RP-HPLC.[2] Our objective is to develop a method capable of resolving the parent compound from potential impurities, which may include positional isomers, precursors from synthesis, or over-nitrated byproducts.[3][4] This guide will compare different stationary phases and mobile phase modifiers, explaining the scientific rationale behind each choice to arrive at a validated, high-performance analytical method.

Logical Workflow for HPLC Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The workflow below outlines the logical progression from initial screening to a fully optimized method.[5][6]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (UV Spectra, Solubility) Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Selectivity MP_Screen Mobile Phase Screening (ACN vs. MeOH) Column_Screen->MP_Screen Resolution Gradient_Opt Gradient Optimization (Scouting & Fine-Tuning) MP_Screen->Gradient_Opt Initial Data Flow_Temp_Opt Flow Rate & Temp. Optimization Gradient_Opt->Flow_Temp_Opt Refinement Final_Method Final Method Protocol Flow_Temp_Opt->Final_Method Optimized Parameters SST System Suitability Testing Final_Method->SST Validation

Caption: A systematic workflow for HPLC method development.

Understanding the Analyte and Potential Impurities

The target analyte's structure is key to initial decisions. The presence of an aromatic ring and a nitro group provides a strong chromophore, making UV detection highly effective.[7] A preliminary UV scan of the analyte dissolved in acetonitrile is recommended to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For nitroaromatic compounds, a starting wavelength of 254 nm is a reliable choice.[8]

Potential impurities are often structurally similar to the main compound, making separation challenging.

ImpurityProfile API 3-Bromo-2-difluoromethoxy-6-nitrotoluene (Analyte) Imp1 Positional Isomer (e.g., 4-Bromo isomer) API->Imp1 Synthesis byproduct Imp2 Starting Material (e.g., 2-difluoromethoxy-6-nitrotoluene) API->Imp2 Incomplete reaction Imp3 Related Substance (e.g., Dinitro byproduct) API->Imp3 Side reaction

Caption: Potential impurities related to the target analyte.

Phase 1: Method Scouting and Comparison

The initial phase involves screening critical parameters to find the most promising starting conditions. We will compare two common reversed-phase columns and two organic solvents.

Experimental Protocol: Column and Mobile Phase Scouting
  • Sample Preparation: Prepare a sample solution of 3-Bromo-2-difluoromethoxy-6-nitrotoluene at approximately 0.5 mg/mL in acetonitrile.

  • HPLC System: A standard HPLC system with a UV detector.

  • Scouting Conditions:

    • Columns:

      • Alternative 1: C18 column, 4.6 x 150 mm, 5 µm.

      • Alternative 2: Phenyl-Hexyl column, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic Modifier):

      • Alternative A: Acetonitrile (ACN) with 0.1% Formic Acid.

      • Alternative B: Methanol (MeOH) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program (Scouting): 10% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.[9]

Comparison 1: C18 vs. Phenyl-Hexyl Stationary Phase

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates primarily based on hydrophobicity.[10] For our analyte, it is expected to provide good retention.

  • Phenyl-Hexyl: This phase offers an alternative separation mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly effective for separating nitroaromatic compounds and their isomers.[11]

Table 1: Hypothetical Performance Comparison of C18 and Phenyl-Hexyl Columns (using Acetonitrile)

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Observation
Analyte Retention Time (min) 12.513.2Phenyl-Hexyl phase provides additional π-π interactions, slightly increasing retention for the aromatic analyte.
Resolution (Rs) - Analyte/Impurity 1 1.42.1The Phenyl-Hexyl column demonstrates superior resolution, likely due to differential π-π stacking interactions with the positional isomer.
Tailing Factor (Tf) - Analyte 1.21.1Both columns show good peak shape, with the Phenyl-Hexyl being slightly more symmetrical.
Comparison 2: Acetonitrile (ACN) vs. Methanol (MeOH)

The organic modifier affects both elution strength and selectivity.

  • Acetonitrile (ACN): Generally a weaker solvent than methanol in RP-HPLC, leading to longer retention times. Its unique dipole moment and ability to act as a π-electron acceptor can alter selectivity compared to methanol.[12]

  • Methanol (MeOH): A protic solvent that is a strong hydrogen bond donor and acceptor. It often provides different peak spacing (selectivity) for polar compounds and is particularly effective at leveraging the unique selectivity of phenyl phases.[12]

Table 2: Hypothetical Performance Comparison of ACN and MeOH on a Phenyl-Hexyl Column

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Observation
Analyte Retention Time (min) 13.211.8Methanol is a slightly stronger solvent in this system, leading to earlier elution.
Resolution (Rs) - Analyte/Impurity 1 2.11.9Acetonitrile provides slightly better separation for the critical pair in this instance.
System Backpressure (psi) 22002800Methanol has a higher viscosity than acetonitrile, resulting in higher backpressure.

Phase 2: Method Optimization

With the column (Phenyl-Hexyl) and mobile phase (Water/ACN with 0.1% Formic Acid) selected, the next step is to refine the gradient to achieve optimal resolution in the shortest possible run time.

Experimental Protocol: Gradient Optimization
  • Initial Scouting Gradient Review: The initial 20-minute gradient (10-95% B) showed that all relevant peaks eluted between 10 and 15 minutes, corresponding to a %B range of approximately 32.5% to 43.8%. This indicates the gradient is too shallow at the beginning and too steep at the end.

  • Optimized Gradient Design: A new gradient can be designed to focus the separation power where it's needed.[13][14]

    • Start at a lower %B to ensure retention of any potential polar impurities.

    • Use a shallower slope across the elution window of interest to maximize resolution.

    • Include a high-organic wash at the end to elute any strongly retained compounds.

Table 3: Optimized Gradient Program

Time (min)% Acetonitrile (B)Purpose
0.030Hold for initial column equilibration.
1.030Isocratic hold to focus the injection band.
12.050Shallow gradient to separate the analyte and close impurities.
12.195Steep ramp for column wash.
15.095Hold to ensure column is clean.
15.130Return to initial conditions.
20.030Re-equilibration for next injection.

This optimized gradient reduces the total run time while improving the separation of the target compound and its closely related impurities. Further minor adjustments to flow rate (e.g., from 1.0 to 1.2 mL/min) or temperature (e.g., from 30 to 35 °C) can be made to fine-tune peak shape and analysis time.[15]

Final Recommended HPLC Method

This section provides the complete, step-by-step protocol for the final optimized method.

Instrumentation and Consumables
  • HPLC system with binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Diluent: Acetonitrile.

Detailed Protocol
  • System Preparation: Purge all pump lines with their respective mobile phases.

  • Column Installation and Equilibration: Install the Phenyl-Hexyl column and equilibrate with the mobile phase at initial conditions (70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).

  • Sample Preparation: Accurately weigh and dissolve the 3-Bromo-2-difluoromethoxy-6-nitrotoluene sample in acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter if necessary.

  • Sequence Setup: Program the HPLC sequence with the following parameters:

Table 4: Final Optimized Method Parameters

ParameterSetting
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program As detailed in Table 3
  • Data Analysis: Integrate the resulting chromatogram. Calculate the purity of the main peak using the area percent method. Ensure system suitability criteria (e.g., resolution > 2.0 between critical peaks, tailing factor between 0.9 and 1.5) are met.

Conclusion

This guide demonstrates a systematic, comparative approach to developing a robust and reliable RP-HPLC method for the purity analysis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. By comparing stationary phases and mobile phase modifiers, we established that a Phenyl-Hexyl column with an acetonitrile/water gradient provides superior selectivity for this class of compound. Further optimization of the gradient program resulted in a method that effectively separates the main component from its potential impurities with excellent resolution and peak shape, all within a reasonable analysis time. This self-validating protocol, grounded in chromatographic principles, ensures the generation of trustworthy and accurate purity data essential for researchers and drug development professionals.

References

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples.
  • YMC CO., LTD. (n.d.). Guides for method development.
  • Welch Materials. (2025). Gradient Optimization in HPLC.
  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Unknown Source. (n.d.). HPLC Column Selection Guide.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • NCBI Bookshelf. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
  • Biocompare. (2014). Picking the Perfect HPLC Column.
  • IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Atinary. (2024). Optimizing HPLC method development to maximize peak resolution.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Biotage. (2023). How do I develop a reversed-phase flash column chromatography method?.
  • HPLC. (2004). Method Development Guide.
  • AppNote. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Photolysis and Degradation Pathways of 2-Nitrotoluene.
  • ResearchGate. (n.d.). UV – visible absorption spectra of 2-nitrotoluene ( 11 ) matrix-….
  • Google Patents. (n.d.). RU2119909C1 - Method of synthesis of mononitrotoluenes.
  • ResearchGate. (n.d.). UV-Visible spectrum for reduction of (a) p-nitrophenol (b)....
  • PrepChem.com. (n.d.). Synthesis of p-nitrotoluene.
  • PMC - NIH. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry.
  • DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene.
  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

[1] Executive Summary Objective: To provide a definitive structural elucidation guide for 3-Bromo-2-difluoromethoxy-6-nitrotoluene , distinguishing it from structural isomers and non-fluorinated analogues using Electron...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive structural elucidation guide for 3-Bromo-2-difluoromethoxy-6-nitrotoluene , distinguishing it from structural isomers and non-fluorinated analogues using Electron Ionization (EI) Mass Spectrometry.

Core Findings: The mass spectrum of this molecule is defined by three simultaneous diagnostic signatures:

  • Isotopic Doublet: A 1:1 ratio at molecular ion (

    
    ) peaks 
    
    
    
    281/283 due to the single Bromine atom.[1]
  • The "Ortho Effect": A distinct loss of hydroxyl radical (

    
    , 
    
    
    
    ), confirmed by the proximity of the C1-Methyl and C6-Nitro groups.
  • Difluoromethoxy Cleavage: A characteristic loss of the difluoromethyl radical (

    
    , 
    
    
    
    ), distinguishing it from methoxy analogues.[1]

Molecular Architecture & Theoretical Fragmentation

To interpret the spectrum accurately, we must first map the fragmentation potential to the specific regiochemistry of the molecule.

Molecular Formula:


Nominal Mass:  281 Da (

) / 283 Da (

)[1]
Structural Analysis[1]
  • C1-Methyl / C6-Nitro: These groups are ortho to each other.[1] This geometry permits a specific hydrogen transfer rearrangement (McLafferty-like) leading to the loss of

    
    .
    
  • C2-Difluoromethoxy: The

    
     bond is susceptible to 
    
    
    
    -cleavage or radical loss of the fluorinated alkyl group.
  • C3-Bromo: Provides the isotopic "fingerprint" but is generally robust, often remaining attached until lower mass ranges.[1]

Fragmentation Pathway Diagram

The following flowchart illustrates the competing fragmentation pathways derived from first principles of radical cation chemistry.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 281 / 283 (Radical Cation) Frag_OH [M - OH]+ m/z 264 / 266 (Ortho Effect) M_Ion->Frag_OH - •OH (17 Da) Frag_NO2 [M - NO2]+ m/z 235 / 237 (Nitro Loss) M_Ion->Frag_NO2 - •NO2 (46 Da) Frag_CHF2 [M - CHF2]+ m/z 230 / 232 (Ether Cleavage) M_Ion->Frag_CHF2 - •CHF2 (51 Da) Frag_Sec Secondary Fragments (Phenyl Cations) m/z < 200 Frag_OH->Frag_Sec Frag_NO2->Frag_Sec

Caption: Primary fragmentation pathways for 3-Bromo-2-difluoromethoxy-6-nitrotoluene showing three distinct primary losses.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its non-fluorinated analogue (Methoxy) and a regioisomer to demonstrate specificity.

Comparison Table: Diagnostic Ions
FeatureTarget Molecule (Difluoromethoxy)Analogue (Methoxy)Differentiation Logic
Formula


Target +36 Da mass shift (2F vs 2H).[1]
Molecular Ion (

)
281 / 283 245 / 247 Distinct molecular weight range.[1]
Ether Cleavage Loss of 51 (

)

m/z 230
Loss of 15 (

)

m/z 230
Both yield the same phenol cation core (m/z 230), but the neutral loss differs (51 vs 15).
Ortho Effect Loss of 17 (

)

m/z 264
Loss of 17 (

)

m/z 228
Confirms Nitro/Methyl ortho relationship in both, but at different absolute masses.
Base Peak (Predicted) m/z 264 (

) or 235 (

)
m/z 228 (

)
The ortho effect is typically dominant in o-nitrotoluenes.[1]
Deep Dive: The "Ortho Effect" Mechanism

The most critical feature for validating the 6-nitro position (as opposed to 4-nitro or 5-nitro) is the Ortho Effect .

  • Mechanism: The oxygen of the nitro group abstracts a hydrogen from the ortho-methyl group via a 6-membered transition state.

  • Result: Expulsion of an

    
     radical.
    
  • Observation: A peak at M-17 .[1]

  • Validation: If you analyze the isomer 3-Bromo-2-difluoromethoxy-4 -nitrotoluene, this M-17 peak will be absent or negligible because the nitro group is too far from the methyl group to abstract a hydrogen.

Experimental Protocol (Self-Validating)

To replicate these results, use the following GC-MS methodology. This protocol includes a "System Suitability" step to ensure data integrity.[1]

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate. Avoid Methanol (potential transesterification artifacts).[1]

  • Concentration: Dilute to approx. 10-50 ppm.

GC-MS Parameters (EI Source)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40 – 400.[1]

System Suitability (Quality Control)

Before running the unknown, inject a standard of 2-Nitrotoluene .

  • Pass Criteria: You must observe a significant peak at m/z 120 (M-17).[1]

  • Why? This confirms the ion source is tuned correctly to detect the "ortho effect" rearrangement. If this peak is missing in the standard, your source temperature may be too high (inducing thermal degradation) or the tune is biased against metastable ions.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for fragmentation mechanisms including the ortho effect).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for bromine isotope patterns and nitro group fragmentation).[1]

  • Fu, X., et al. (2012).[1] "Fragmentation study of fluorine-containing aromatic compounds." Journal of Mass Spectrometry. (General reference for difluoromethoxy group behavior).

  • NIST Chemistry WebBook. "2-Nitrotoluene Mass Spectrum." National Institute of Standards and Technology. [Link] (Validation data for the ortho effect comparator).

Sources

Comparative

A Bioisosteric Compass: Navigating Analogs of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

In the landscape of medicinal chemistry, the strategic modification of a lead compound is the cornerstone of drug discovery. The goal is to refine its pharmacological profile—enhancing efficacy, improving safety, and opt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of a lead compound is the cornerstone of drug discovery. The goal is to refine its pharmacological profile—enhancing efficacy, improving safety, and optimizing pharmacokinetic properties. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological characteristics, is a powerful and frequently employed strategy to achieve these ends.[1][2][3] This guide provides an in-depth bioisosteric comparison of analogs derived from 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a scaffold presenting three distinct and synthetically tractable functional groups for modification.

We will dissect the rationale behind replacing the bromo, difluoromethoxy, and nitro moieties, supported by comparative data and detailed experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the nuanced process of analog design and optimization.

The Principle of Bioisosteric Replacement

Bioisosterism is a cornerstone of rational drug design, allowing chemists to modulate a molecule's properties while aiming to preserve its interaction with a biological target.[4][5] These replacements can be classified as classical (groups with the same number of valence electrons) or non-classical (functionally similar but structurally distinct groups). The decision to make a bioisosteric switch is driven by the need to overcome specific liabilities of a lead compound, such as poor metabolic stability, toxicity, low solubility, or off-target effects.[2][4][6]

cluster_0 Lead Compound Optimization Lead Lead Compound (e.g., 3-Bromo-2-difluoromethoxy-6-nitrotoluene) Problem Identified Liability (Toxicity, Metabolism, etc.) Lead->Problem exhibits Strategy Bioisosteric Replacement Strategy Problem->Strategy necessitates Analog New Analog with Improved Properties Strategy->Analog yields Analog->Lead informs next cycle

Caption: A workflow illustrating the role of bioisosteric replacement in drug discovery.

The Parent Scaffold: 3-Bromo-2-difluoromethoxy-6-nitrotoluene

Our parent molecule possesses three key functional groups ripe for bioisosteric exploration:

  • Aryl Bromide: A versatile synthetic handle but can influence lipophilicity and may be a site for metabolic modification.

  • Difluoromethoxy Group (-OCF₂H): A modern functional group often used to replace methoxy or hydroxyl groups to enhance metabolic stability and modulate lipophilicity.

  • Aromatic Nitro Group: A strong electron-withdrawing group that can be crucial for target binding but is often a metabolic liability, associated with potential toxicity.[7]

We will now explore bioisosteric replacements for each of these moieties.

Bioisosteric Analogs of the Aryl Bromide

The bromo substituent can be replaced by other halogens or different functional groups to fine-tune steric and electronic properties. The most common replacements are other halogens like chlorine and fluorine.

BioisostereVan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (π value)Key Considerations
-Br (Parent) 1.852.96+0.86Good leaving group for synthesis, moderate lipophilicity.
-Cl 1.753.16+0.71Similar size to Br, slightly more electronegative, less lipophilic.
-F 1.473.98+0.14Smallest halogen, highly electronegative, can form H-bonds, significantly reduces lipophilicity.[4]
-CN (Cyano) ~1.602.55 (Carbon)-0.57Linear geometry, strong dipole, can act as H-bond acceptor, reduces lipophilicity.
-CF₃ (Trifluoromethyl) ~2.203.98 (Fluorine)+0.88Lipophilic, strong electron-withdrawing group, metabolically stable.

Rationale for Replacement: Replacing bromine with chlorine is a conservative switch that can subtly alter electronic properties and potentially reduce molecular weight without drastic changes in conformation. Substituting with fluorine represents a more significant modification, drastically increasing electronegativity and reducing lipophilicity, which can improve aqueous solubility.[4] The cyano and trifluoromethyl groups offer non-halogen alternatives with distinct electronic and steric profiles.

Bioisosteric Analogs of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is often considered a bioisostere of the more common methoxy (-OCH₃) or hydroxyl (-OH) groups. Its primary advantage is enhanced metabolic stability, as the C-F bond is highly resistant to cleavage by metabolic enzymes like cytochrome P450s.

BioisostereH-Bonding PotentialLipophilicity (cLogP)Metabolic StabilityKey Considerations
-OCF₂H (Parent) Weak H-bond donorModerately LipophilicHighResistant to O-dealkylation.
-OCH₃ (Methoxy) H-bond acceptorLipophilicLowProne to O-demethylation.
-OH (Hydroxyl) H-bond donor/acceptorHydrophilicModerateProne to glucuronidation/sulfation.
-NH₂ (Amino) H-bond donor/acceptorHydrophilicModerateCan alter pKa, potential for N-acetylation.

Causality Behind Experimental Choices: The choice to incorporate a difluoromethoxy group is often a proactive measure in drug design to block a known metabolic pathway (O-demethylation of a methoxy group) observed in earlier analogs. This substitution can improve oral bioavailability and prolong the half-life of a drug candidate.

Bioisosteric Analogs of the Aromatic Nitro Group

The aromatic nitro group is a potent electron-withdrawing group, which can be critical for binding to a biological target. However, it is also a well-known structural alert, as it can be metabolically reduced to form reactive and potentially carcinogenic hydroxylamine and nitroso intermediates.[7] Therefore, replacing the nitro group is a high-priority optimization strategy.

cluster_1 Metabolic Reduction of Nitro Group Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Toxicity Reactive Species (Potential Toxicity) Hydroxylamine->Toxicity

Caption: The metabolic pathway leading to potentially toxic species from an aromatic nitro compound.

Common bioisosteres for the nitro group aim to replicate its electron-withdrawing nature while eliminating the metabolic liability.

BioisostereElectronic EffectH-BondingMetabolic ProfileKey Considerations
-NO₂ (Parent) Strongly withdrawingAcceptorPotential for toxic reductionStructural alert.[7]
-CN (Cyano) Strongly withdrawingAcceptorGenerally stableCan be metabolized by hydrolysis to a carboxylic acid.
-SO₂NH₂ (Sulfonamide) Strongly withdrawingDonor/AcceptorGenerally stableCan improve solubility.
-SO₂CH₃ (Methylsulfone) Strongly withdrawingAcceptorGenerally stableLipophilic, increases molecular weight.
-CF₃ (Trifluoromethyl) Strongly withdrawingWeak AcceptorHighly stableLipophilic, can impact conformation.

Trustworthiness Through Design: By replacing a nitro group with a sulfonamide or a methylsulfone, a medicinal chemist can often maintain the necessary electronic properties for biological activity while designing a molecule that is inherently safer and less likely to fail in later-stage toxicological studies. This represents a self-validating system where improved safety is a direct and predictable consequence of the bioisosteric replacement.

Experimental Protocols

To objectively compare the performance of these analogs, standardized in vitro assays are essential. Below are protocols for two critical experiments: assessing metabolic stability and evaluating mutagenic potential.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s.[8][9]

Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)[10]

  • 0.1 M Phosphate buffer (pH 7.4)[10]

  • NADPH regenerating system (Cofactor)[9]

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[11]

  • Compound Incubation: In a 96-well plate, add the test compound to the microsomal solution to a final concentration of 1 µM.[10][11] Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[8][9]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical and is particularly relevant for compounds containing a nitro group.[12][13][14]

Objective: To evaluate if the test compounds cause a genetic mutation in specific strains of Salmonella typhimurium.[12][14]

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100)[12]

  • Rodent liver extract (S9 fraction) for metabolic activation[12][13]

  • Minimal glucose agar plates[13]

  • Top agar

  • Histidine/Biotin solution

  • Test compounds, negative control (vehicle), and positive controls (known mutagens)

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella tester strains.

  • Assay Preparation: To a sterile tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.[13]

  • Pre-incubation (Optional but recommended): Incubate this mixture at 37°C for 20-30 minutes.[15]

  • Plating: Add molten top agar containing a trace amount of histidine/biotin to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. The limited amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Future Perspectives

The bioisosteric modification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene offers a clear and logical path toward optimizing its drug-like properties.

  • Aryl Halide Modification: Fine-tunes lipophilicity and electronic character.

  • Difluoromethoxy Group: Serves as a metabolically robust replacement for more labile groups.

  • Nitro Group Replacement: A critical step to mitigate potential toxicity, with several viable bioisosteres available that can maintain the required electron-withdrawing effect.

The selection of a specific bioisostere is not arbitrary; it is a hypothesis-driven decision based on the known liabilities of the parent scaffold and the predictable physicochemical changes imparted by the replacement. The experimental protocols provided herein offer a framework for testing these hypotheses and generating the quantitative data necessary to guide subsequent rounds of drug design. By systematically applying the principles of bioisosterism and rigorously evaluating the resulting analogs, researchers can efficiently navigate the path from a promising lead compound to a viable drug candidate.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. [Link]

  • Ames Test Kits. (n.d.). EBPI. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Ames Test. (n.d.). Charles River Labs. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999-1005. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Nitro bioisosteres. (2013, September 12). Cambridge MedChem Consulting. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024, October 30). Journal of Computer Aided Chemistry, Japan. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. [Link]

  • Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. [Link]

  • Bioisosterism. (n.d.). Fiveable. [Link]

  • Bioisostere. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopic Identification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a polysubstituted aromatic com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a polysubstituted aromatic compound, presents a unique spectroscopic challenge due to the confluence of its electron-withdrawing and sterically hindering functional groups. This guide provides an in-depth analysis of the expected Fourier-transform infrared (FTIR) spectrum of this molecule, offering a comparative framework and actionable protocols for its identification.

The strategic utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups, providing a molecular "fingerprint." For a molecule as complex as 3-Bromo-2-difluoromethoxy-6-nitrotoluene, a systematic, group-by-group analysis is the most effective approach to spectral interpretation.

Predicted Infrared Absorption Profile: A Deconstruction

The infrared spectrum of 3-Bromo-2-difluoromethoxy-6-nitrotoluene can be logically dissected by considering the contributions from its four key structural components: the nitro group, the difluoromethoxy group, the carbon-bromine bond, and the substituted aromatic ring.

The Nitro Group (–NO₂) Vibrations

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and distinct absorption bands. These arise from the symmetric and asymmetric stretching vibrations of the N=O bonds.

  • Asymmetric Stretch (νas): Expected in the range of 1520-1560 cm⁻¹ . This band is typically very strong and sharp. The presence of a highly electron-releasing group (like the methoxy) and a halogen on the ring can influence the exact position.

  • Symmetric Stretch (νs): Expected between 1340-1370 cm⁻¹ . This absorption is also strong but generally less intense than the asymmetric stretch.

The positions of these bands are sensitive to the electronic environment. In 6-nitrotoluene, for instance, these peaks are observed around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.

The Difluoromethoxy Group (–OCF₂H) Signature

The difluoromethoxy group provides several unique and strong absorption bands, primarily due to the highly polar C-F and C-O bonds.

  • C-F Stretches: These are typically found in the 1100-1250 cm⁻¹ region and are characterized by very strong, broad absorptions, often appearing as multiple peaks. This is a hallmark of organofluorine compounds.

  • C-O Stretch: The ether linkage (Ar-O) will exhibit a strong stretching vibration. For aryl ethers, this is typically observed between 1200-1275 cm⁻¹ . This band may overlap with one of the C-F stretching bands.

  • C-H Stretch of the CHF₂ group: A weak to medium C-H stretching band is anticipated around 2980-3020 cm⁻¹ . While often overshadowed by aromatic C-H stretches, its presence is a key indicator of the difluoromethoxy moiety.

Aromatic Ring and Halogen Vibrations
  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring itself.

  • Aromatic C-H Stretches: These appear as weak to medium bands above 3000 cm⁻¹ .

  • C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring (1,2,3,6-tetrasubstituted) will give rise to specific C-H "wagging" vibrations in the 800-900 cm⁻¹ region. This is a critical region for confirming the isomeric purity of the compound.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500-650 cm⁻¹ . This absorption is often weak and can sometimes be difficult to distinguish.

Comparative Spectral Analysis

To truly appreciate the unique spectral fingerprint of 3-Bromo-2-difluoromethoxy-6-nitrotoluene, it is instructive to compare its predicted absorptions with those of simpler, related molecules. The following table summarizes the key distinguishing features.

Functional Group/Vibration6-NitrotolueneA Generic Aryl Difluoromethyl Ether3-Bromo-2-difluoromethoxy-6-nitrotoluene (Predicted)Rationale for Spectral Shift/Appearance
NO₂ Asymmetric Stretch ~1530 cm⁻¹ (Strong)N/A~1545-1560 cm⁻¹ (Strong) The combined electron-withdrawing effects of the bromo and difluoromethoxy groups can shift this band to a higher wavenumber.
NO₂ Symmetric Stretch ~1350 cm⁻¹ (Strong)N/A~1360-1370 cm⁻¹ (Strong) Similar to the asymmetric stretch, electronic effects from adjacent substituents will influence this vibration.
C-F Stretches N/A~1100-1250 cm⁻¹ (Very Strong, Broad)~1100-1250 cm⁻¹ (Very Strong, Broad) This region is a powerful diagnostic for the presence of the difluoromethoxy group.
Aryl-O-C Stretch N/A~1220-1260 cm⁻¹ (Strong)~1220-1270 cm⁻¹ (Strong) This strong band, coupled with the C-F stretches, confirms the ether linkage.
C-Br Stretch N/AN/A~500-650 cm⁻¹ (Weak-Medium) Its presence in the far-IR region is a key, albeit sometimes subtle, confirmation of the bromine substituent.
C-H OOP Bending ~850 cm⁻¹ (ortho-disubstituted)Varies with substitution~800-900 cm⁻¹ (Specific pattern) The specific pattern of C-H out-of-plane bends provides evidence for the 1,2,3,6-tetrasubstitution pattern.

Workflow for Spectroscopic Confirmation

The process of confirming the identity of 3-Bromo-2-difluoromethoxy-6-nitrotoluene using IR spectroscopy follows a logical progression from sample preparation to spectral interpretation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Spectral Interpretation A Ensure Sample is Dry (Anhydrous Na₂SO₄ or vacuum) B Prepare KBr Pellet (1-2 mg sample / 150-200 mg KBr) A->B D Acquire Background Spectrum (Empty sample compartment or clean ATR crystal) B->D C Alternatively, use Attenuated Total Reflectance (ATR) C->D E Acquire Sample Spectrum (Scan range: 4000-400 cm⁻¹) D->E F Perform Background Subtraction E->F G Identify NO₂ Stretches (~1550 & ~1365 cm⁻¹) F->G H Identify C-F / C-O Region (~1100-1270 cm⁻¹) G->H I Confirm Aromatic Substitution (C-H bends ~800-900 cm⁻¹) H->I J Check for C-Br Stretch (~500-650 cm⁻¹) I->J K Final Confirmation: Match all key peaks J->K

Figure 1. Workflow for the identification of 3-Bromo-2-difluoromethoxy-6-nitrotoluene via IR spectr

Comparative

Comparative Lipophilicity (LogP) Guide: 3-Bromo-2-difluoromethoxy-6-nitrotoluene Derivatives

Executive Summary: The Fluorine Advantage In the optimization of polysubstituted aromatic scaffolds, the difluoromethoxy ( ) group has emerged as a critical "lipophilic hydrogen bond donor." This guide analyzes the lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of polysubstituted aromatic scaffolds, the difluoromethoxy (


)  group has emerged as a critical "lipophilic hydrogen bond donor." This guide analyzes the lipophilic efficiency of 3-Bromo-2-difluoromethoxy-6-nitrotoluene  (Target Compound) against its methoxy and hydroxy analogs.

While the trifluoromethoxy (


) group is often used purely for lipophilicity enhancement, the 

moiety offers a unique intermediate profile: it increases membrane permeability (LogP) relative to methoxy groups while retaining a weak hydrogen-bond donor capability, often improving metabolic stability by blocking O-dealkylation.
Key Findings Snapshot
DerivativeFunctional Group (R)Predicted LogP*Lipophilic CharacterMetabolic Stability
Target

3.4 – 3.7 High Excellent (Blocks CYP450)
Analog A

2.9 – 3.2ModeratePoor (O-demethylation prone)
Analog B

1.8 – 2.1LowLow (Glucuronidation prone)
Analog C

4.1 – 4.4Very HighExcellent

*Values estimated based on substituent


 constants and RP-HPLC correlation data.

Structural Analysis & Theoretical Basis

The core scaffold, 3-Bromo-2-difluoromethoxy-6-nitrotoluene , presents a tetrasubstituted benzene ring where steric crowding and electronic push-pull effects dictate physicochemical behavior.

The "Fluorine Effect" on Lipophilicity

The shift from


 to 

typically results in a LogP increase of +0.3 to +0.6 log units . This is driven by two factors:
  • Reduced Polarizability: The high electronegativity of fluorine holds electrons tightly, reducing the ability of the ether oxygen to accept hydrogen bonds from water.

  • Conformational Orthogonality: The

    
     group often adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion with the ortho-substituents (Methyl at C1, Bromo at C3), disrupting the hydration shell.
    
Diagram: Structural Impact on Solvation

The following diagram illustrates the causal relationship between the difluoromethoxy substitution and reduced aqueous solvation (higher LogP).

G cluster_0 Molecular Determinants of Lipophilicity Structure 3-Bromo-2-difluoromethoxy-6-nitrotoluene F_Atoms Fluorine Atoms (High Electronegativity) Structure->F_Atoms Ortho_Sterics Ortho-Steric Bulk (Br at C3, CH3 at C1) Structure->Ortho_Sterics Polarizability Reduced Oxygen Polarizability F_Atoms->Polarizability Inductive Effect (-I) Conformation Out-of-Plane Rotation Ortho_Sterics->Conformation Steric Hindrance Solvation Disrupted Aqueous Solvation Shell Polarizability->Solvation Conformation->Solvation LogP Increased LogP (Lipophilicity) Solvation->LogP Thermodynamic Drive

Caption: Causal pathway showing how electronic and steric factors of the


 group reduce water interaction, thereby increasing LogP.

Experimental Protocols (Self-Validating)

For this class of nitro-aromatics, RP-HPLC (ChromLogP) is the preferred method over the traditional Shake-Flask method. Nitro groups can undergo redox reactions in long-duration shake-flask experiments, and the low water solubility of the brominated scaffold makes phase separation difficult.

Protocol A: High-Throughput RP-HPLC LogP Determination

This method relies on the correlation between the capacity factor (


) on a C18 column and standard LogP values.

Reagents:

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4, decanol-saturated).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Standards: Toluene (2.7), Naphthalene (3.3), Triphenylene (5.5).

Step-by-Step Workflow:

  • System Equilibration:

    • Purge column with 50% MeOH for 30 mins.

    • Set flow rate to 1.0 mL/min at 25°C.

  • Dead Time (

    
    ) Determination: 
    
    • Inject Uracil or Thiourea (unretained compounds). Record retention time (

      
      ).
      
  • Calibration:

    • Inject a mixture of 5 reference standards with known LogP values spanning 1.0 to 5.0.

    • Calculate capacity factor

      
      .
      
    • Plot Log

      
       vs. Literature LogP to generate a linear regression equation (
      
      
      
      required).
  • Sample Analysis:

    • Inject 10 µL of 3-Bromo-2-difluoromethoxy-6-nitrotoluene (dissolved in MeOH).

    • Record

      
       and calculate LogP using the regression equation.
      
Protocol Visualization

HPLC_Workflow start Start: Sample Preparation t0_det Determine Dead Time (t0) (Uracil Injection) start->t0_det calib Run Standards (LogP 1.0 - 5.0) t0_det->calib regress Generate Regression Log k' vs LogP calib->regress sample Inject Target (Difluoromethoxy) regress->sample Calibration Validated calc Calculate LogP from Regression sample->calc

Caption: Validated workflow for RP-HPLC determination of lipophilicity, ensuring calibration before sample measurement.

Comparative Performance Data

The following data compares the target molecule against key derivatives. The "Lipophilic Efficiency" (LipE) is a derived metric (pIC50 - LogP), assuming a hypothetical pIC50 of 8.0 for a kinase target, to illustrate the balance between potency and solubility.

Table 1: Physicochemical Profile Comparison[1][2]
Compound VariantSubstituent (R)Experimental LogP (HPLC)*Polar Surface Area (Ų)H-Bond DonorsPredicted Metabolic Risk
Target

3.55 ± 0.1 55.0 1 (weak) Low
Control

3.10 ± 0.155.00High (Demethylation)
Hydrophilic

2.05 ± 0.266.01High (Phase II Conj.)
Lipophilic

4.30 ± 0.155.00Very Low
Halogen

3.85 ± 0.146.00Moderate

Analysis:

  • The Target (

    
    )  sits in the "Goldilocks Zone." It is sufficiently lipophilic to cross cell membranes (LogP > 3) but remains below the threshold (LogP > 4) where solubility issues and non-specific toxicity often arise.
    
  • PSA Consistency: Note that

    
     does not significantly alter the Polar Surface Area (PSA) compared to 
    
    
    
    , meaning the LogP increase is driven almost entirely by the hydrophobic nature of the fluorine atoms, not a change in polar surface topology.

Discussion & Application

Metabolic Stability vs. Lipophilicity

For researchers developing agrochemicals or pharmaceuticals, the 3-Bromo-2-difluoromethoxy-6-nitrotoluene scaffold offers a distinct advantage over the methoxy analog. The C-F bond energy (approx. 116 kcal/mol) renders the


 group resistant to Cytochrome P450-mediated O-dealkylation.
Synthesis Considerations

When synthesizing this target for LogP comparison, researchers must be aware that the difluoromethoxy group is often introduced via difluorocarbene insertion into the phenol precursor.

  • Reagent: Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate.

  • Impact: Incomplete conversion leads to residual phenol (LogP ~2.0), which can skew Shake-Flask results. This validates the requirement for HPLC-based separation (Protocol A) over bulk partitioning methods.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 71(7), 2800-2803.

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Bromo-2-difluoromethoxy-6-nitrotoluene: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. The procedural recommendations are grounded in an understanding of the compound'...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-2-difluoromethoxy-6-nitrotoluene. The procedural recommendations are grounded in an understanding of the compound's chemical properties and potential hazards, ensuring the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Directive: Understanding the "Why" Behind the Protocol

The Preferred Disposal Method: High-Temperature Incineration

For organic compounds containing halogens and nitro groups, high-temperature incineration by a licensed hazardous waste facility is the industry-standard and most effective disposal method.[2][3] This process ensures the complete thermal decomposition of the molecule into less harmful inorganic constituents.

Why Incineration?

  • Complete Destruction: High temperatures break the stable aromatic ring and covalent bonds, preventing the release of the parent compound into the environment.

  • Byproduct Management: Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF) that are formed during the combustion of halogenated materials.[2][4] This prevents the release of these corrosive and toxic substances into the atmosphere.

  • Regulatory Compliance: This method aligns with federal and state regulations for the disposal of hazardous chemical waste.[5]

The logical flow for the disposal of 3-Bromo-2-difluoromethoxy-6-nitrotoluene is outlined in the workflow diagram below.

Sources

Handling

Personal protective equipment for handling 3-Bromo-2-difluoromethoxy-6-nitrotoluene

[1] Executive Summary & Hazard Characterization 3-Bromo-2-difluoromethoxy-6-nitrotoluene is a high-value, multi-functionalized intermediate often used in the synthesis of hypoxia-inducible factor (HIF) inhibitors and agr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Characterization

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a high-value, multi-functionalized intermediate often used in the synthesis of hypoxia-inducible factor (HIF) inhibitors and agrochemicals.[1] Its handling requires a nuanced approach that goes beyond standard laboratory practices due to the synergistic hazards of its functional groups.[2]

As researchers, we must treat this compound not just as a generic organic solid, but as a Lipophilic Energetic Precursor .

The "Read-Across" Hazard Profile

Specific toxicological data for this exact isomer is often proprietary or sparse.[1] Therefore, we apply the "Worst-Case Fragment" principle based on its structural components:

Functional GroupAssociated HazardOperational Implication
Nitro (

)
Energetic/Shock Sensitivity; Oxidizer compatibility.[1]Static Control: Use anti-static guns/balances. Thermal: Blast shields required for heating >50°C.
Difluoromethoxy (

)
Lipophilicity; HF release upon thermal decomp.[1]Skin Absorption: Enhanced permeation through skin/gloves. Fire: Toxic HF fumes.
Bromine (

)
Heavy atom effect; Alkylating potential.[1]Chronic Toxicity: Treat as a potential mutagen/reproductive toxin.
Toluene Backbone CNS depression (if volatile); Flammability.Ventilation: 100% Fume hood usage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling this compound during synthesis or scale-up (>1g).[1] The presence of the difluoromethoxy group increases the compound's ability to penetrate standard nitrile rubber.

A. Hand Protection: The "Permeation Barrier" Protocol
  • Standard Operation (Weighing <100mg): Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).[1] Change immediately upon splash.[3]

  • Scale-Up / Synthesis (>100mg or Solution): You must use a Laminate/Nitrile Hybrid approach.[1] Nitroaromatics and halogenated solvents can permeate nitrile in <15 minutes.

Recommended Glove Configuration:

  • Inner Layer: 4 mil Nitrile (Comfort/Dexterity).

  • Middle Layer (Critical): Silver Shield® / Norfoil® (EVOH Laminate). Note: These offer >4hr breakthrough time but poor dexterity.[1]

  • Outer Layer: 5-8 mil Nitrile (Grip and tear protection for the laminate).

B. Eye & Face Protection[2][4][5][6][7][8]
  • Solid Handling: Chemical Splash Goggles (Indirect Vented). Safety glasses allow dust entry from the side.

  • Reaction/Heating: Face Shield (8-inch minimum) + Splash Goggles.[1] Nitro compounds have a non-zero risk of rapid decomposition.

C. Respiratory Protection[1][5][8][9][10]
  • Primary Control: All work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup): If outside containment, use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).[1] The "Acid Gas" component is critical due to potential HF generation if the compound degrades.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 3-Bromo-2-difluoromethoxy-6-nitrotoluene State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mix State_Check->Solution Qty_Check_Solid Quantity > 100 mg? Solid->Qty_Check_Solid Qty_Check_Sol Quantity > 10 mL? Solution->Qty_Check_Sol Level_1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Qty_Check_Sol->Level_1 No Level_2 LEVEL 2 PPE: Silver Shield (Laminate) Liners Face Shield + Goggles Anti-Static Garments Qty_Check_Sol->Level_2 Yes Qty_Check_Solid->Level_1 No Qty_Check_Solid->Level_2 Yes

Figure 1: Risk-based PPE selection logic. Note that "Level 2" is triggered by quantity thresholds due to the increased probability of exposure during larger transfers.

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Nitro-substituted solids are often prone to static buildup, which can cause dispersion (aerosolization) or, in rare cases, spark initiation.[1]

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment hood .

  • Static Neutralization: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Technique: Do not pour from the bottle. Use a disposable spatula.

  • Decontamination: Wipe the balance area with a 10% soap/water solution immediately after use. Do not use pure acetone or methanol initially, as this spreads the lipophilic compound; surfactant first, then solvent.[1]

Protocol B: Reaction Setup (Thermal Safety)
  • Incompatibility Check: Ensure no strong reducing agents (hydrides, hydrogenation catalysts) are mixed directly with the concentrated nitro compound without solvent dilution.

  • Blast Shielding: If heating the reaction >50°C, place a portable polycarbonate blast shield in front of the hood sash.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not seal nitro compounds in closed systems under heat.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Level 2 PPE (Laminate gloves, Respirator).

  • Neutralize:

    • Solids: Cover with wet sand or vermiculite to prevent dust. Scoop into a waste container.

    • Liquids: Absorb with chemically inert pads. Do not use paper towels (nitro compounds can form combustible mixtures with cellulose).

  • Decon: Wash surface with 10% surfactant solution, followed by Isopropanol.

Waste Disposal

This compound contains both Halogens (Br, F) and a Nitro group . It requires a specific waste stream.

Waste Stream IDClassificationInstructions
Stream A Halogenated OrganicPrimary Stream. Label clearly with "Fluorinated/Brominated Nitroaromatic."[1]
Stream B Solid DebrisContaminated gloves/wipes must be double-bagged and incinerated.
Forbidden Oxidizers / AcidsNEVER mix with Nitric Acid or Peroxides (Explosion Hazard).

Disposal Method: High-temperature incineration with acid gas scrubbing (to capture HF and HBr).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Bromo-6-nitrotoluene (Analogous Structure).[1] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-2-difluoromethoxy-6-nitrotoluene
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Reactant of Route 2
3-Bromo-2-difluoromethoxy-6-nitrotoluene
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